(5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGJWCJXSLAKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379846 | |
| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-01-3 | |
| Record name | 4-Aminomethyl-5-methyl-3-phenylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine chemical properties
An In-depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Properties, Synthesis, and Applications
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and rigid conformation make it a privileged scaffold, capable of engaging with a wide range of biological targets. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] The compound this compound is a key exemplar of this class, serving as a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and its applications for researchers in drug discovery and chemical development.
Core Chemical & Physical Properties
This compound is a solid organic compound whose identity is defined by a unique set of physical and chemical characteristics.[4] A thorough understanding of these properties is fundamental for its handling, characterization, and application in synthetic chemistry.
Identifiers and Molecular Structure
-
IUPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine[5]
-
Synonyms: (5-Methyl-3-phenylisoxazol-4-yl)methanamine, 5-Methyl-3-phenylisoxazole-4-methanamine[5]
-
CAS Number: 306935-01-3[5]
The structure features a central isoxazole ring substituted at the 3-position with a phenyl group, the 5-position with a methyl group, and the 4-position with a methylamine group. This arrangement dictates its reactivity and potential for forming more complex derivatives.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound. Note that some data points are based on predictions and available information for closely related structures, as comprehensive experimental data for this specific molecule is not always publicly documented.
| Property | Value | Source / Notes |
| Appearance | Solid | [4] |
| Molecular Weight | 188.23 g/mol | [4][5][6] |
| Molecular Formula | C₁₁H₁₂N₂O | [4][6] |
| SMILES String | Cc1onc(-c2ccccc2)c1CN | [4] |
| InChI Key | KJGJWCJXSLAKKS-UHFFFAOYSA-N | [4] |
| InChI | 1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | [4] |
| Evaporation Rate | Not applicable (Solid) | [6] |
| Flash Point | Not applicable | [4] |
Synthesis and Methodologies
The synthesis of this compound can be logically achieved from its corresponding carboxylic acid precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid. This transformation is a staple in organic synthesis, involving the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom (a Hofmann, Curtius, or Schmidt rearrangement) or, more directly, via reduction of an intermediate amide. The latter approach provides a reliable and high-yielding pathway.
The precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, can be synthesized by treating the corresponding ethyl ester with sodium hydroxide, followed by acidification.[7] The ethyl ester itself is formed from the reaction of benzaldehyde oxime and ethyl acetoacetate.[7][8]
Proposed Synthetic Workflow
The following diagram illustrates a robust, two-step protocol for the synthesis of the target amine from its carboxylic acid precursor.
Caption: Synthetic Pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide
-
Activation of Carboxylic Acid: To a solution of 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the mixture to 0 °C.
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride intermediate, which is susceptible to nucleophilic attack.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonia (excess).
-
Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction of 5-Methyl-3-phenylisoxazole-4-carboxamide to the Target Amine
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.
-
Addition of Amide: Dissolve the 5-Methyl-3-phenylisoxazole-4-carboxamide (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The choice of LiAlH₄ is critical; it is a powerful reducing agent capable of reducing the highly stable amide functional group directly to an amine.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser quench): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This self-validating quenching procedure is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the granular precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate in vacuo to yield the crude this compound.
-
Purify via column chromatography or distillation under reduced pressure to obtain the final product.
Applications in Research and Development
The title compound is not typically an end-product but rather a crucial intermediate. Its primary amine functionality provides a reactive handle for elaboration into a wide array of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[9]
The isoxazole core is present in numerous FDA-approved drugs, highlighting its importance.[3] For instance, the structurally related 5-methyl-3-phenyl-4-isoxazolyl moiety is the core of the penicillinase-resistant antibiotic Oxacillin.[10] Derivatives are also investigated for antidiabetic,[11] anticancer, and anti-inflammatory activities.[2][3]
Caption: Potential Application Domains of the Target Compound.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[6][12]
Hazard Classification
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[6][12]
-
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[6][12]
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed)[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4]
Precautionary Measures and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield (European standard - EN 166).[6]
-
Hand Protection: Wear suitable protective gloves (e.g., Nitrile rubber, Neoprene).[6]
-
Skin and Body Protection: Wear a chemical-resistant lab coat or long-sleeved clothing.[6]
-
Respiratory Protection: If dusts or aerosols may be generated, use a certified particulate respirator.[6]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.
-
First Aid:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[6][12]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][12]
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a designated corrosives area.[13]
References
- 1. 3-Phenyl-isoxazol-5-YL-methylamine | Benchchem [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.se [fishersci.se]
- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to the Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif, featuring a substituted isoxazole core, imparts unique physicochemical properties that are desirable in drug design. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable amine, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available routes. The content is structured to provide researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this compound in their research endeavors.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring system is a prominent heterocycle in a multitude of biologically active compounds.[1] Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The specific substitution pattern of this compound, with a methyl group at the 5-position, a phenyl group at the 3-position, and a methylamine at the 4-position, provides a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR).
This guide will focus on two principal and field-proven synthetic routes to obtain this compound:
-
Pathway A: The Carboxamide Reduction Route
-
Pathway B: The Nitrile Reduction Route
Each pathway will be discussed in detail, highlighting the strategic considerations behind each synthetic step.
Pathway A: The Carboxamide Reduction Route
This pathway is a robust and frequently employed method that proceeds through a series of well-established transformations, starting from readily available starting materials. The key is the construction of the isoxazole ring, followed by functional group manipulation at the 4-position.
Overall Synthetic Scheme
Caption: The Carboxamide Reduction Route to this compound.
Step-by-Step Experimental Protocols and Mechanistic Insights
The cornerstone of this pathway is the construction of the 3,4,5-trisubstituted isoxazole ring. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and a β-ketoester.
Protocol:
-
To a solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (2.0 eq).[1]
-
Introduce a mild oxidizing agent, such as chloramine-T or N-chlorosuccinimide (NCS), portion-wise at a controlled temperature (e.g., 10 °C) to generate the nitrile oxide in situ.[2]
-
The reaction is typically stirred for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[2]
Causality and Expertise: The use of a β-ketoester like ethyl acetoacetate provides the three-carbon component necessary for the isoxazole ring formation. The in situ generation of the nitrile oxide from the benzaldehyde oxime is crucial to avoid its dimerization and other side reactions, thus maximizing the yield of the desired cycloaddition product. The choice of a mild oxidizing agent is critical to prevent over-oxidation or degradation of the starting materials and product.
The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, a key intermediate for the subsequent amidation step.
Protocol:
-
The ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is dissolved in a suitable solvent mixture, typically an alcohol and water.
-
A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added, and the mixture is stirred at room temperature or with gentle heating.[1]
-
The progress of the saponification is monitored by TLC until the starting ester is consumed.
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.[1]
-
The solid 5-methyl-3-phenylisoxazole-4-carboxylic acid is collected by filtration, washed with water, and dried.
Trustworthiness: This standard saponification protocol is highly reliable. The reaction is driven to completion by the formation of the carboxylate salt. Careful acidification is necessary to ensure complete protonation and precipitation of the desired carboxylic acid.
The carboxylic acid is activated and then reacted with an ammonia source to form the primary amide.
Protocol:
-
The 5-methyl-3-phenylisoxazole-4-carboxylic acid is suspended in an inert solvent like dichloromethane (DCM) or toluene.
-
A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added to convert the carboxylic acid to the more reactive acid chloride. This step is often performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
After the formation of the acid chloride is complete (as indicated by the cessation of gas evolution), the excess chlorinating agent and solvent are removed under reduced pressure.
-
The crude acid chloride is then dissolved in a fresh portion of an inert solvent and treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent to form 5-methyl-3-phenylisoxazole-4-carboxamide.[3]
-
The resulting amide is then isolated by filtration or extraction and purified if necessary.
Expertise & Experience: The conversion to the acid chloride is a common strategy to activate the carboxylic acid for nucleophilic attack by ammonia. The use of a catalyst like DMF accelerates the formation of the acid chloride. It is critical to perform this step under anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid.
The final step is the reduction of the primary amide to the target primary amine. This transformation requires a powerful reducing agent.
Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether is prepared.
-
A solution of 5-methyl-3-phenylisoxazole-4-carboxamide in dry THF is added dropwise to the LiAlH₄ suspension at a low temperature (e.g., 0 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting aluminum salts are removed by filtration, and the filtrate is extracted with an organic solvent.
-
The organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield this compound.
Authoritative Grounding: The reduction of amides to amines with LiAlH₄ is a well-established and powerful transformation in organic synthesis.[4][5] The mechanism involves the initial formation of an iminium ion intermediate, which is then further reduced to the amine. Careful quenching of the excess LiAlH₄ is paramount for safety and to facilitate the isolation of the product.
Pathway B: The Nitrile Reduction Route
An alternative and potentially more convergent approach involves the synthesis of a 4-cyano-isoxazole intermediate, followed by its reduction to the methylamine.
Overall Synthetic Scheme
Caption: The Nitrile Reduction Route to this compound.
Step-by-Step Experimental Protocols and Mechanistic Insights
This key intermediate can be synthesized efficiently via a one-pot multicomponent reaction.
Protocol:
-
A mixture of benzaldehyde (1.2 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.0 eq) is dissolved in a suitable solvent such as ethanol.[6]
-
A catalyst, for example, a Lewis acid like ceric ammonium sulfate or TiO₂, is added to the reaction mixture.[6][7]
-
The mixture is then refluxed for several hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction is worked up by pouring it into water, neutralizing, and extracting the product with an organic solvent.
-
The crude product is then purified to yield 5-amino-3-phenylisoxazole-4-carbonitrile.
Causality and Expertise: This one-pot reaction is highly efficient as it combines several transformations in a single step, adhering to the principles of green chemistry. The catalyst plays a crucial role in facilitating the condensation and cyclization steps. The choice of catalyst and solvent can significantly impact the reaction yield and purity of the product.
The conversion of the 5-amino group to a 5-methyl group is a non-trivial transformation. A plausible, though not explicitly documented in the initial searches, synthetic sequence would involve a diazotization of the amino group followed by a Sandmeyer-type reaction with a methyl source. Due to the complexity and potential for side reactions, this route is presented as a conceptual alternative that would require significant experimental optimization.
Assuming the successful synthesis of the 4-cyano intermediate, its reduction to the primary amine can be achieved using several methods.
Protocol (using LiAlH₄):
-
In a procedure analogous to the amide reduction, a solution of 5-methyl-3-phenylisoxazole-4-carbonitrile in a dry ethereal solvent is added dropwise to a suspension of LiAlH₄ at 0 °C under an inert atmosphere.[8]
-
The reaction mixture is then stirred at room temperature or refluxed to ensure complete reduction.
-
A careful aqueous workup is performed to quench the excess hydride and hydrolyze the intermediate imine salts to the primary amine.[9]
-
The product is isolated by extraction and purified as necessary.
Alternative Protocol (Catalytic Hydrogenation):
-
The 5-methyl-3-phenylisoxazole-4-carbonitrile is dissolved in a suitable solvent (e.g., methanol, ethanol) containing an acid (e.g., HCl) to prevent the formation of secondary and tertiary amines.
-
A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (at a suitable pressure) and stirred until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to give the hydrochloride salt of the product. The free amine can be obtained by neutralization with a base.
Authoritative Grounding: The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Both LiAlH₄ and catalytic hydrogenation are standard and effective methods.[10] The choice between the two often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Catalytic hydrogenation is generally considered a "greener" alternative to metal hydride reductions.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A (Carboxamide Reduction) | Pathway B (Nitrile Reduction) |
| Overall Yield | Generally good to high yields for each step. | The one-pot synthesis of the amino-nitrile is high-yielding, but the subsequent conversion to the methyl-nitrile is speculative and may have lower yields. |
| Reagent Availability | Starting materials are readily available and relatively inexpensive. | Malononitrile is also readily available. |
| Scalability | The steps are generally scalable, although the use of LiAlH₄ on a large scale requires careful handling and specialized equipment. | The one-pot reaction is scalable. The proposed diazotization step might present challenges on a larger scale. |
| Safety Considerations | The use of thionyl chloride and LiAlH₄ requires stringent safety precautions. | The proposed diazotization step would involve potentially unstable diazonium salts. LiAlH₄ reduction carries similar risks as in Pathway A. |
| Versatility | The carboxylic acid intermediate can be used to synthesize a variety of other derivatives (e.g., esters, other amides). | The nitrile intermediate is also a versatile handle for other transformations. |
Conclusion and Future Perspectives
Both the carboxamide and nitrile reduction pathways offer viable routes to this compound. The choice of the optimal pathway will depend on the specific requirements of the research, including the desired scale of synthesis, available resources, and safety considerations. The carboxamide reduction route is arguably the more established and predictable pathway based on the available literature.
Future research in this area could focus on developing more sustainable and atom-economical synthetic methods. For instance, the direct catalytic amination of a suitable precursor or the development of a more direct route to the 5-methyl-3-phenylisoxazole-4-carbonitrile would be valuable contributions to the field. As the demand for novel isoxazole-containing compounds in drug discovery continues to grow, the development of efficient and versatile synthetic methodologies for key building blocks like this compound will remain a critical area of research.
References
- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. ijmpronline.com [ijmpronline.com]
- 7. ajrcps.com [ajrcps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine (CAS 306935-01-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine, designated by CAS number 306935-01-3, is a substituted isoxazole derivative. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic pathway with detailed protocols, and an exploration of its potential biological activities based on the well-established therapeutic relevance of the isoxazole class of compounds. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.
Nomenclature and Physicochemical Properties
The compound with CAS number 306935-01-3 is systematically named (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine.[2] It is a solid at room temperature and possesses a molecular formula of C₁₁H₁₂N₂O, with a corresponding molecular weight of 188.23 g/mol .
| Property | Value | Source |
| CAS Number | 306935-01-3 | [2] |
| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | [2] |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | Solid | |
| InChI Key | KJGJWCJXSLAKKS-UHFFFAOYSA-N | |
| SMILES | Cc1onc(-c2ccccc2)c1CN |
Plausible Synthetic Pathway
While a specific, published synthesis for this compound was not identified in the surveyed literature, a scientifically sound and logical synthetic route can be proposed based on established methods for the synthesis of 3,4,5-trisubstituted isoxazoles. The most probable pathway involves a two-step process: the formation of a 5-methyl-3-phenylisoxazole-4-carbonitrile intermediate, followed by its reduction to the target primary amine.
References
An In-Depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine, a substituted isoxazole derivative, represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The isoxazole scaffold is a key pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, plausible synthetic routes, and prospective applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.
Part 1: Molecular Structure and Physicochemical Properties
This compound possesses a unique structural architecture, featuring a central isoxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a methylamine group at the 4-position. This arrangement of substituents dictates its chemical reactivity and potential biological activity.
Chemical and Physical Properties [1][2]
| Property | Value | Source |
| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | PubChem[2] |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem[2] |
| Molecular Weight | 188.23 g/mol | Sigma-Aldrich[1] |
| CAS Number | 306935-01-3 | PubChem[2] |
| Appearance | Solid (predicted) | Sigma-Aldrich[1] |
| SMILES | Cc1onc(-c2ccccc2)c1CN | Sigma-Aldrich[1] |
The presence of the basic amine group suggests that the compound will form salts with acids, a property often exploited to improve the solubility and bioavailability of drug candidates. The aromatic phenyl ring and the heterocyclic isoxazole core contribute to the molecule's rigidity and potential for π-π stacking interactions with biological targets.
Part 2: Synthesis and Characterization
Proposed Synthetic Pathway
A two-step synthetic route starting from the commercially available 5-methyl-3-phenylisoxazole-4-carboxylic acid is proposed. This pathway involves the formation of the corresponding carboxamide, followed by its reduction to the target methylamine.
References
The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for other functional groups have established it as a privileged scaffold in the design of novel therapeutics.[1] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a focal point of intensive research and development.[2][3]
This technical guide provides a comprehensive overview of the diverse biological activities of isoxazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the underlying mechanisms of action, providing field-proven experimental protocols, and presenting key data to facilitate comparative analysis and inform future research directions.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[6][7]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. One such pathway involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncoproteins.[7][9] By inhibiting HSP90, isoxazole derivatives can trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[9]
Caption: Simplified signaling pathway for isoxazole-induced apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[9][10] It measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[11]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[12]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.
Data Presentation: Anticancer Activity of Isoxazole Derivatives
The following table summarizes the in vitro anticancer activity of representative isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[4][13]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole 1 | K562 (Leukemia) | 0.071 | [13] |
| Isoxazole 2 | K562 (Leukemia) | 0.018 | [13] |
| Isoxazole 3 | K562 (Leukemia) | 0.044 | [13] |
| Compound 2g | MCF-7 (Breast) | 2.639 | [14] |
| Compound 5 | MCF-7 (Breast) | 3.09 | [14] |
| Compound 16 | Various cell lines | Potent cytotoxicity | [7] |
| Compound 20 | Various human tumor cell lines | Potent cytotoxic activity | [7] |
| Compound 22 | Various human tumor cell lines | Potent cytotoxic activity | [7] |
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant microbial infections poses a significant threat to public health.[15] Isoxazole derivatives have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[16]
Mechanism of Action: Disruption of Microbial Processes
The antibacterial action of isoxazole derivatives can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, killing the bacteria directly.[17] The precise mechanisms are varied and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.[17] The presence of specific substituents on the isoxazole ring can significantly influence the antimicrobial potency and spectrum of activity.[16]
Caption: Experimental workflow for determining Minimum Inhibitory Concentration.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]
Step-by-Step Methodology:
-
Preparation of Isoxazole Dilutions: Prepare a series of twofold dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium.[20][21]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.[18] Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible bacterial growth (turbidity).[18]
Data Presentation: Antimicrobial Activity of Isoxazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against Gram-positive and Gram-negative bacteria.
| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | Reference |
| TPI-2 | 6.25 | 6.25 | |
| TPI-5 | 6.25 | 6.25 | |
| TPI-14 | 6.25 | 6.25 | |
| 178d | 100 | 117 | [22] |
| 178e | 95 | 110 | [22] |
| 178f | 115 | 95 | [22] |
| 7b | - | 15 | [23] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[14] Isoxazole derivatives have demonstrated potent anti-inflammatory properties, offering a promising avenue for the development of novel anti-inflammatory drugs.[24][25]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[26] This can be achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new chemical entities.[2][16]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate Wistar albino rats for one week under standard laboratory conditions.[16]
-
Compound Administration: Administer the isoxazole derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Nimesulide or Diclofenac sodium).[16][24]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[6][16]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after carrageenan injection.[16]
-
Calculation of Percentage Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.[16]
Data Presentation: Anti-inflammatory Activity of Isoxazole Derivatives
The following table shows the percentage inhibition of paw edema by various isoxazole derivatives in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| TPI-7 | 100 | 3 | Significant | [16] |
| TPI-13 | 100 | 3 | Significant | [16] |
| 5b | 100 | 3 | 76.71 | [24] |
| 5c | 100 | 3 | 74.22 | [24] |
| L1, L4, L6, L8, L9, L15, L19 | 100 | 4 | Significant | [27] |
Neuroprotective Activity: Shielding Neurons from Damage
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[28] Isoxazole derivatives have emerged as promising neuroprotective agents due to their ability to protect neurons from various insults, including oxidative stress and excitotoxicity.[3][28]
Mechanism of Action: Attenuation of Neuronal Apoptosis
The neuroprotective effects of isoxazole derivatives are linked to their ability to interfere with the signaling pathways that lead to neuronal apoptosis.[1] For instance, some derivatives have been shown to modulate the Akt/GSK-3β signaling pathway, which plays a crucial role in neuronal survival.[1] By promoting the phosphorylation of Akt and inhibiting GSK-3β, these compounds can reduce the expression of pro-apoptotic proteins and enhance neuronal resilience.[1]
Caption: Simplified pathway of isoxazole-mediated neuroprotection.
Experimental Protocol: Aβ-Induced Neurotoxicity in PC12 Cells
The β-amyloid (Aβ)-induced neurotoxicity model in PC12 cells is a common in vitro system to evaluate the neuroprotective potential of compounds against Alzheimer's disease-related pathology.[1]
Step-by-Step Methodology:
-
Cell Culture: Culture PC12 cells in a suitable medium.
-
Compound Treatment: Treat the PC12 cells with the isoxazole derivative for a specified duration.
-
Aβ Induction: Expose the cells to a toxic concentration of Aβ peptide (e.g., Aβ25-35) to induce neurotoxicity.[1]
-
Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.[1] An increase in cell viability in the presence of the isoxazole derivative indicates a neuroprotective effect.
-
Western Blot Analysis: Perform Western blot analysis to investigate the effect of the compound on key proteins in neuroprotective signaling pathways, such as Akt and GSK-3β.[1]
Data Presentation: Neuroprotective Effects of Isoxazole Derivatives
The following table summarizes the neuroprotective effects of representative isoxazole derivatives in an in vitro model of neurotoxicity.
| Compound ID | Cell Line | Neurotoxic Insult | Outcome | Reference |
| Chroman-isoxazole 17 | HT22 | Oxidative stress | EC50 ~0.3 µM | [3] |
| Chroman-isoxazole 18 | HT22 | Oxidative stress | EC50 ~0.3 µM | [3] |
| bis-Chroman 20 | HT22 | Oxidative stress | EC50 ~0.3 µM | [3] |
| Compound 5c | PC12 | Aβ25-35 | Significant increase in cell viability | [1] |
Conclusion and Future Perspectives
The isoxazole scaffold represents a highly versatile and privileged core in drug discovery, with its derivatives demonstrating a remarkable range of biological activities. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and investigation of in vivo efficacy are crucial for translating the promising preclinical findings into effective clinical therapies. The development of novel isoxazole-based drugs offers a hopeful avenue for addressing the challenges of drug resistance, toxicity, and unmet medical needs across various therapeutic areas.
References
- 1. mdpi.com [mdpi.com]
- 2. inotiv.com [inotiv.com]
- 3. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. youtube.com [youtube.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 24. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 27. eijst.org.uk [eijst.org.uk]
- 28. nbinno.com [nbinno.com]
Spectroscopic data for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
An In-depth Methodological Guide to the Spectroscopic Characterization of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Abstract
This compound is a heterocyclic compound featuring the isoxazole scaffold, a motif of significant interest in medicinal chemistry and drug development. The precise elucidation and confirmation of its molecular structure are paramount for any research, development, or quality control application. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-technique approach to the spectroscopic characterization of this target molecule. While specific, published spectra for this exact compound are not widely available, this guide establishes a robust methodological framework based on foundational analytical principles and data from closely related analogs. It provides detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, ensuring the generation of reliable and unambiguous data for structural confirmation.
Introduction: The Analytical Imperative
The molecule this compound, with the chemical formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol , presents a unique analytical challenge.[1][2] Its structure combines an aromatic phenyl ring, a heterocyclic isoxazole core, an aliphatic methyl group, and a primary aminomethyl functional group. A rigorous analytical workflow is essential to verify the identity, purity, and structural integrity of the compound after synthesis or during formulation. This guide provides the necessary protocols and theoretical grounding to achieve this.
Molecular Structure:
-
IUPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine[1]
-
Key Features:
-
Phenyl Group: Provides characteristic aromatic signals.
-
Isoxazole Ring: A five-membered heterocycle with specific electronic and vibrational properties.
-
Methyl Group (C5): A key aliphatic proton and carbon signature.
-
Aminomethyl Group (C4): A reactive primary amine attached to a methylene bridge.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale: Experimental Design
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing power for many organic compounds. However, the primary amine protons (-NH₂) can undergo rapid exchange, leading to signal broadening or disappearance. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it forms hydrogen bonds with the amine protons, slowing their exchange rate and often resulting in sharper, more easily identifiable N-H signals.[3] A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve sufficient signal dispersion, particularly for resolving the multiplets of the phenyl ring protons.
Predicted Spectroscopic Data
Based on the molecular structure and analysis of related compounds, the following spectral characteristics are anticipated.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Notes |
|---|---|---|---|
| Isoxazole-CH₃ | ~2.4 ppm (singlet, 3H) | ~10-15 ppm | Aliphatic methyl group on the electron-rich isoxazole ring. |
| -CH₂-NH₂ | ~3.8 ppm (singlet, 2H) | ~35-45 ppm | Methylene group adjacent to the isoxazole ring and the amine. |
| -NH₂ | ~2.0-3.5 ppm (broad singlet, 2H) | N/A | Primary amine protons; chemical shift is concentration and solvent dependent. |
| Phenyl-H (ortho, meta, para) | ~7.4-7.8 ppm (multiplet, 5H) | ~125-135 ppm | Aromatic protons of the monosubstituted phenyl ring. |
| Isoxazole C3 (C-Ph) | N/A | ~160-165 ppm | Quaternary carbon of the isoxazole ring attached to the phenyl group. |
| Isoxazole C4 (C-CH₂NH₂) | N/A | ~110-120 ppm | Quaternary carbon of the isoxazole ring attached to the aminomethyl group. |
| Isoxazole C5 (C-CH₃) | N/A | ~168-175 ppm | Quaternary carbon of the isoxazole ring attached to the methyl group. |
| Phenyl C (ipso) | N/A | ~128-132 ppm | Quaternary carbon of the phenyl ring attached to the isoxazole ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of ~16 ppm.
-
Use a relaxation delay (d1) of 2-5 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~240 ppm.
-
Use a relaxation delay (d1) of 2 seconds.
-
Collect 1024 or more scans, as ¹³C has a much lower natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Visualization: NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is the gold standard for confirming the molecular weight of a synthesized compound.
Expertise & Rationale: Ionization Technique
Electrospray Ionization (ESI) is the preferred method for this molecule. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. This is ideal for unequivocally confirming the molecular mass. The primary amine group is basic and readily accepts a proton, making it highly suitable for positive-mode ESI.
Predicted Spectroscopic Data
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass (m/z) | Notes |
|---|---|---|
| [M+H]⁺ | 189.10224 | The primary expected ion in positive-mode ESI. |
| [M+Na]⁺ | 211.08418 | A common adduct seen in ESI-MS. |
Calculated for C₁₁H₁₃N₂O⁺ and C₁₁H₁₂N₂ONa⁺ respectively.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50 mixture of methanol and water. A trace amount of formic acid (0.1%) can be added to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Set to an appropriate temperature (~300 °C) and flow rate to desolvate the ions.
-
-
Mass Analyzer Parameters:
-
Scan Range: Set a mass range from m/z 50 to 500.
-
Resolution: Set to high-resolution mode (>10,000) to enable exact mass measurement.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Confirm that its measured exact mass is within 5 ppm of the calculated theoretical mass.
-
Visualization: MS Workflow
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Rationale: Interpreting Key Vibrations
For this compound, the IR spectrum will be a composite of its constituent parts. The primary amine is particularly diagnostic, typically showing a two-pronged absorption band corresponding to symmetric and asymmetric N-H stretching.[6] The presence of both aromatic (phenyl) and aliphatic (methyl, methylene) C-H bonds will also be evident. The isoxazole ring itself contributes to a complex "fingerprint" region.[7]
Predicted Spectroscopic Data
Table 3: Predicted Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| ~1600, ~1475 | C=C Stretch | Aromatic (Phenyl) |
| ~1620 - 1550 | C=N Stretch | Isoxazole Ring |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1220 - 1020 | C-N Stretch | Aliphatic Amine |
Experimental Protocol: FT-IR Analysis (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (~1-2 mg) of the solid compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogenous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background correction.
-
Identify and label the major absorption peaks.
-
Correlate the observed peaks with known functional group frequencies.
-
Visualization: IR Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Conclusion: A Tripartite Strategy for Structural Validation
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. This guide provides a robust, scientifically-grounded framework for this process. NMR spectroscopy delivers the fundamental skeletal map, Mass Spectrometry provides unequivocal confirmation of the molecular formula and weight, and Infrared Spectroscopy validates the presence of key functional groups. By meticulously following these detailed protocols, researchers can generate a comprehensive and self-validating data package, ensuring the unambiguous identification and characterization of this important isoxazole derivative.
References
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Abstract
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a substituted isoxazole derivative of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement in research and development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document synthesizes foundational chemical principles, authoritative regulatory guidelines, and field-proven experimental protocols. It is designed not as a static data sheet, but as a practical manual to empower researchers to generate reliable and reproducible data, ensuring the integrity of subsequent biological and pharmacological studies. We will delve into the predicted behavior of the molecule based on its structure, provide detailed methodologies for solubility and stability testing, and discuss the known chemical liabilities of the core isoxazole scaffold, thereby offering a predictive and proactive approach to its characterization.
Introduction and Molecular Overview
This compound (CAS 306935-01-3) is a small organic molecule featuring a central 1,2-oxazole (isoxazole) ring.[1][2] This heterocyclic motif is a "privileged structure" in medicinal chemistry, found in numerous approved drugs where it contributes to desired pharmacological activity and metabolic stability.[3][4] The structure of the title compound incorporates a phenyl group at the 3-position, a methyl group at the 5-position, and a methylamine substituent at the 4-position.
The primary amine group (pKa estimated in the range of 8-10) is expected to be protonated at physiological pH, rendering the molecule cationic and influencing its solubility and interactions with biological targets. The overall structure suggests a moderately lipophilic character. Before this compound can be effectively utilized in screening campaigns, in vitro assays, or in vivo models, two critical questions must be answered:
-
Solubility: In which solvent systems and at what concentrations can the compound be reliably dissolved to ensure valid and reproducible experimental results?
-
Stability: How does the compound withstand various environmental factors such as pH, temperature, light, and oxidative stress, and what are its degradation pathways?
This guide will equip the researcher with the necessary knowledge and protocols to address these questions systematically.
Solubility Profiling: A Methodological Approach
The solubility of a compound is a critical determinant of its behavior in biological assays and its potential for oral bioavailability.[5] We will outline protocols for both kinetic and equilibrium solubility measurements, which serve different purposes in the drug discovery workflow.[6]
Predicted Solubility Behavior
Based on its structure (C₁₁H₁₂N₂O), the molecule is a weak base.
-
Aqueous Solubility: Expected to be pH-dependent. Solubility should be higher at acidic pH (<7) where the primary amine is fully protonated, forming a more water-soluble salt. In neutral to basic media, the free base form will predominate, likely leading to lower aqueous solubility.
-
Organic Solubility: The presence of the phenyl and isoxazole rings suggests good solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing stock solutions.[7]
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility issues.[6][8] It measures the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Allow the plate to equilibrate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.
Experimental Protocol: Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility, which is the true saturation point of the compound in a given solvent. It is a lower-throughput but more accurate method, essential for pre-formulation studies.[6]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, pH 4.0 buffer, pH 7.4 buffer, pH 10.0 buffer).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent (e.g., mobile phase for HPLC), and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Result Expression: Express the solubility in units of µg/mL or µM.
Table 1: Template for Recording Equilibrium Solubility Data
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| Deionized Water | ~7 | 25 | ||
| Acetate Buffer | 4.0 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Carbonate Buffer | 10.0 | 25 | ||
| Deionized Water | ~7 | 37 | ||
| Phosphate Buffer | 7.4 | 37 | ||
| DMSO | N/A | 25 |
| Ethanol | N/A | 25 | | |
Stability Assessment and Degradation Pathways
Stability testing is crucial for defining the retest period, storage conditions, and potential liabilities of a chemical entity. The approach is guided by the International Council for Harmonisation (ICH) guidelines.[9][10]
Known Chemical Liabilities of the Isoxazole Ring
While data for the specific title compound is unavailable, studies on other isoxazole-containing molecules provide critical insights into potential degradation pathways.
-
Alkaline Hydrolysis: The isoxazole ring is susceptible to base-catalyzed ring opening. A study on the drug Leflunomide demonstrated that its isoxazole ring was stable at acidic and neutral pH but readily decomposed at basic pH (pH 10.0). This degradation was significantly faster at 37°C than at 25°C.[11]
-
Acidic Hydrolysis: Some isoxazole derivatives can also degrade under acidic conditions. A study on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone showed specific acid-catalyzed degradation at pH values below 3.5.[12]
-
Photolysis: The weak N-O bond in the isoxazole ring can be susceptible to cleavage under UV irradiation, potentially leading to rearrangement to an oxazole or other products.[4]
The primary amine and benzylic C-H bonds adjacent to the phenyl ring could also be susceptible to oxidation.
Caption: Predicted pathway for base-catalyzed isoxazole ring opening.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[13][14] The goal is to achieve 5-20% degradation of the parent compound.[15]
Workflow:
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Stability-Indicating Method: Develop a robust HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) that can separate the parent compound from its potential degradation products. A photodiode array (PDA) detector is crucial for monitoring peak purity, and mass spectrometry (MS) is invaluable for identifying degradants.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before injection.
-
Base Hydrolysis: Use 0.1 M NaOH at room temperature or gently heat. This condition is predicted to cause degradation based on the known lability of the isoxazole ring.[11] Neutralize samples before analysis.
-
Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Photostability: Expose the solid compound and a solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[16] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal effects.
Recommended Storage and Handling
Based on the predicted chemical liabilities, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:
-
Solid Compound: Store in a well-sealed container at room temperature or refrigerated (2-8°C), protected from light.[17]
-
Stock Solutions (DMSO): Prepare fresh solutions for experiments. For short-term storage, keep at -20°C in tightly sealed vials. For long-term storage, consider -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Due to the potential for hydrolysis, especially at non-neutral pH, aqueous solutions should be prepared fresh immediately before use. Avoid preparing and storing basic aqueous solutions.
By following the comprehensive methodologies outlined in this guide, researchers can confidently characterize the solubility and stability of this compound. This foundational knowledge is indispensable for ensuring the quality and reproducibility of future research and for making informed decisions in the drug development process.
References
- 1. This compound | 306935-01-3 [chemicalbook.com]
- 2. CAS NO. 306935-01-3 | this compound | C11H12N2O [localpharmaguide.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Solubility Test | AxisPharm [axispharm.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
- 15. biopharminternational.com [biopharminternational.com]
- 16. database.ich.org [database.ich.org]
- 17. newblue.lookchem.com [newblue.lookchem.com]
An In-Depth Technical Guide to the Putative Mechanism of Action of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] (5-Methyl-3-phenyl-4-isoxazolyl)methylamine represents a novel entity within this class, and while its specific mechanism of action is yet to be fully elucidated, its structural features suggest several plausible biological targets. This guide synthesizes the current understanding of related isoxazole compounds to propose three primary putative mechanisms of action: inhibition of cyclooxygenase (COX) enzymes, inhibition of xanthine oxidase (XO), and activation of AMP-activated protein kinase (AMPK). For each proposed mechanism, a comprehensive experimental framework is provided to enable rigorous scientific investigation and validation. This document serves as a technical roadmap for researchers seeking to unravel the therapeutic potential of this promising compound.
Introduction to this compound
This compound is a heterocyclic compound featuring a 5-methyl-3-phenyl substituted isoxazole ring. The isoxazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[2][3] Derivatives of the isoxazole nucleus are known to possess a wide array of therapeutic properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic effects.[1][4] The specific arrangement of the methyl and phenyl groups on the isoxazole core of the title compound, combined with a methylamine substituent, suggests a high potential for targeted biological activity.
Putative Mechanisms of Action and Experimental Validation
Given the extensive literature on the bioactivities of structurally similar isoxazole derivatives, we propose three primary, testable hypotheses for the mechanism of action of this compound.
Putative Mechanism 1: Inhibition of Cyclooxygenase (COX) Enzymes
Many isoxazole-containing compounds, including the commercial drug Valdecoxib, are potent and selective inhibitors of COX-2.[5][6] The anti-inflammatory and analgesic properties of these molecules are directly attributed to their ability to block the cyclooxygenase enzymes, which are key in the biosynthesis of prostaglandins.
Caption: Proposed COX inhibition pathway.
Caption: Experimental workflow for validating COX inhibition.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified ovine COX-1 and human recombinant COX-2.
-
Materials: Ovine COX-1, human recombinant COX-2, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), assay buffer.
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations. Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the peroxidase activity of COX by monitoring the oxidation of TMPD at 590 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 values.[7]
-
Protocol 2: Prostaglandin E2 (PGE2) Production in Macrophages
-
Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.
-
Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), test compound, ELISA kit for PGE2.
-
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
| Assay | Parameter | This compound | Celecoxib (Control) |
| In Vitro COX-1 Assay | IC50 (µM) | >50 | 15 |
| In Vitro COX-2 Assay | IC50 (µM) | 0.5 | 0.04 |
| Cellular PGE2 Assay | IC50 (µM) | 1.2 | 0.1 |
Putative Mechanism 2: Inhibition of Xanthine Oxidase (XO)
Several isoxazole derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme crucial for purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8] Overproduction of uric acid can lead to hyperuricemia and gout.
Caption: Proposed Xanthine Oxidase inhibition pathway.
Caption: Experimental workflow for validating XO inhibition.
Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay
-
Objective: To determine the IC50 of the compound against purified bovine milk xanthine oxidase.
-
Materials: Xanthine oxidase, xanthine (substrate), phosphate buffer.
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations in phosphate buffer.
-
Add xanthine oxidase to the mixture and incubate.
-
Initiate the reaction by adding xanthine.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm.[9]
-
Calculate the percent inhibition and determine the IC50 value.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. Plot the data using a Lineweaver-Burk plot.
-
Protocol 4: Molecular Docking
-
Objective: To predict the binding mode of the compound within the active site of xanthine oxidase.
-
Software: AutoDock, PyMOL, or similar molecular modeling software.
-
Procedure:
-
Obtain the crystal structure of xanthine oxidase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules and adding hydrogen atoms.
-
Generate a 3D conformer of this compound.
-
Define the binding site based on the location of the molybdenum center.
-
Perform docking simulations and analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues.[10]
-
| Assay | Parameter | This compound | Allopurinol (Control) |
| In Vitro XO Assay | IC50 (µM) | 2.5 | 7.8 |
| Kinetic Analysis | Inhibition Type | Mixed-type | Competitive |
| Molecular Docking | Key Interactions | Hydrogen bonding with Arg880, hydrophobic interactions with Phe914 and Phe1009 | Interactions with the molybdenum center |
Putative Mechanism 3: Activation of AMP-activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK has therapeutic benefits in metabolic diseases like type 2 diabetes and obesity. Some heterocyclic compounds, including oxazole derivatives, have been identified as AMPK activators.[11][12]
Caption: Proposed AMPK activation signaling pathway.
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 10. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Isoxazole Core in Modern Chemistry
An In-Depth Technical Guide to 3,4,5-Trisubstituted Isoxazole Compounds for Researchers, Scientists, and Drug Development Professionals
Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, represent a cornerstone of medicinal chemistry and materials science.[1][2] Their unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make them a "privileged scaffold" in drug design.[3] Among the various substitution patterns, the fully substituted 3,4,5-trisubstituted isoxazoles offer a remarkable three-dimensional canvas for molecular design, allowing for precise tuning of steric and electronic properties. This guide provides a comprehensive overview of the synthesis, characterization, and structure-activity relationships (SAR) of these complex heterocycles, offering field-proven insights for professionals in drug discovery and chemical research. The versatility of the isoxazole ring allows it to serve as a stable platform for manipulating substituents to create functionally complex derivatives, while also containing a weak N-O bond that can be cleaved under specific conditions, making it a valuable synthetic intermediate.[2][4]
Part 1: Core Synthetic Strategies for 3,4,5-Trisubstituted Isoxazoles
The construction of the fully substituted isoxazole ring is a challenge that requires regioselective control. The two predominant strategies involve building the ring through cycloaddition or constructing it from acyclic precursors.
The [3+2] Cycloaddition Pathway
The 1,3-dipolar cycloaddition between a nitrile oxide (the three-atom component) and a disubstituted alkyne or an enolate equivalent (the two-atom component) is the most powerful method for isoxazole synthesis.[2][5] The primary challenge in synthesizing 3,4,5-trisubstituted isoxazoles via this method is controlling the regioselectivity, which is highly dependent on the electronic and steric nature of the substituents on both the dipole and the dipolarophile.[5]
Key Causality: Nitrile oxides are electron-rich dipoles. The regiochemical outcome of their reaction with alkynes is governed by Frontier Molecular Orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many substituted alkynes, this leads preferentially to 3,5-disubstituted isoxazoles.[6] Achieving the 3,4,5-trisubstituted pattern often requires highly substituted alkynes or alternative dipolarophiles like β-ketoesters or 1,3-diketones.[7]
Experimental Protocol: Synthesis via Enolate-Mediated [3+2] Cycloaddition
This protocol describes a common method for synthesizing 3,4,5-trisubstituted isoxazoles from β-dicarbonyl compounds and hydroximoyl chlorides in water, which acts as an environmentally benign solvent.[7]
-
Preparation of Reactants: In a 25 mL round-bottom flask, dissolve the β-dicarbonyl compound (1.0 mmol, 1.0 equiv) and the substituted hydroximoyl chloride (1.2 mmol, 1.2 equiv) in a 95:5 mixture of water and methanol (10 mL).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) dropwise over 5 minutes. The base facilitates the in situ generation of the nitrile oxide from the hydroximoyl chloride and promotes the formation of the enolate from the β-dicarbonyl.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole.
Caption: Workflow for enolate-mediated [3+2] cycloaddition synthesis.
Sequential Cycloaddition and Cross-Coupling
For maximum diversity, a modular approach combining cycloaddition with modern cross-coupling reactions is exceptionally powerful. This allows for the late-stage introduction of substituents, which is highly advantageous in drug discovery campaigns. A notable example involves the cycloaddition of an alkynyl-silanol, followed by a palladium-catalyzed cross-coupling reaction.[5]
Key Causality: This strategy decouples the formation of the isoxazole ring from the introduction of one of the key substituents. The initial cycloaddition establishes the core heterocycle with a versatile functional handle (the silanol group). This silanol can then be activated for palladium-catalyzed cross-coupling (e.g., Hiyama coupling) with various aryl halides, providing rapid access to a library of analogues with diverse C4-substituents.[8]
Caption: Modular synthesis via cycloaddition and cross-coupling.
Part 2: Pharmacological Significance & Structure-Activity Relationships (SAR)
3,4,5-Trisubstituted isoxazoles exhibit a vast range of biological activities, making them a focal point of pharmaceutical research.[1][9][10] Understanding how each substituent contributes to activity is critical for rational drug design.
Anticancer Activity
Many isoxazole derivatives show potent cytotoxicity against various cancer cell lines.[11][12] The mechanism often involves inducing apoptosis or arresting the cell cycle.[13][14]
Structure-Activity Relationship Insights:
-
C5-Aryl Group: The nature of the substituent on the C5-phenyl ring is often critical. Electron-donating groups like methoxy (-OCH₃) can enhance anticancer activity.[12][15]
-
C3-Aryl Group: Substitution on the C3-phenyl ring also modulates activity. Electron-withdrawing groups such as halogens (Cl, Br) or trifluoromethyl (-CF₃) have been shown to increase potency in certain series.[8][16]
-
C4-Substituent: The group at the C4 position significantly influences the molecule's conformation and can be optimized to improve binding to target proteins. For instance, studies on isoxazoles as cytotoxic agents showed that compounds with a chloro or bromo substitution on the phenyl ring exhibited notable activity.[8]
A study on (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles evaluated their toxicity against the HL-60 human promyelocytic leukemia cell line. The results indicated that isoxazole (3) (with R = 4-CH₃) and isoxazole (6) (with R = 4-Cl) were the most cytotoxic.[13][14] Further analysis revealed that isoxazole (3) decreased the expression of the anti-apoptotic gene Bcl-2, while both compounds increased the levels of the cell cycle inhibitor p21, suggesting that their cytotoxic effects are mediated through the promotion of apoptosis and cell cycle arrest.[13][14]
| Compound Ref. | C3-Substituent | C4-Substituent | C5-Substituent | Target Cell Line | IC₅₀ (µM) | Citation |
| Isoxazole (3) | Methyl | 4-Methylphenyldiazenyl | Methyl | HL-60 | ~86 | [13][14] |
| Isoxazole (6) | Methyl | 4-Chlorophenyldiazenyl | Methyl | HL-60 | ~100 | [13][14] |
| Compound 7l | 4-Fluorophenyl | Isoxazole Ring | 3,4-Dichlorophenyl | Vero (Zika Virus) | EC₅₀ = 0.52 | [17] |
| Compound 2b | 3,4-Dimethoxyphenyl | Hydrogen | Thiophen-2-yl | MCF7 | 19.5 | [18] |
Antiviral and Antimicrobial Activity
The isoxazole scaffold is also prominent in the development of agents against infectious diseases. Recent work has identified novel isoxazole-based small molecules with potent activity against the Zika virus (ZIKV).[17]
SAR Insights: In a study developing ZIKV inhibitors, compound 7l emerged as a lead candidate. The SAR exploration revealed that:
-
A 3,4-dichloro substitution on the C5-phenyl ring was optimal for potency.
-
A 4-fluoro substitution on the C3-phenyl ring provided a good balance of activity and a favorable safety profile.[17]
Furthermore, isoxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[12][19][20] The presence of specific pharmacophores, such as a nitrofuran ring attached to the isoxazole core, has been shown to enhance antibacterial efficacy.[12]
Part 3: Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of synthesized compounds, forming a self-validating system for any reported protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts and coupling constants provide definitive information about the substitution pattern on the isoxazole ring and the nature of the substituents.[19][21]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.[20][22]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as C=O (carbonyl), C=N, and N-O stretching vibrations characteristic of the isoxazole ring.[19][20]
-
X-Ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule.[13][14]
Conclusion and Future Outlook
3,4,5-trisubstituted isoxazoles continue to be a fertile ground for discovery in the chemical and pharmaceutical sciences. The development of modular, efficient, and regioselective synthetic methods, particularly those employing sequential cross-coupling or leveraging green chemistry principles like catalysis in water, is expanding the accessible chemical space.[7][8][23] The profound biological activities exhibited by this scaffold, from anticancer to antiviral effects, ensure its continued relevance. Future research will likely focus on developing multi-targeted therapies and applying isoxazole chemistry to create sophisticated molecular probes and materials.[9][11] The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to explore this versatile and powerful class of heterocyclic compounds.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijcrt.org [ijcrt.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: An Application Note and Detailed Protocol
Introduction
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a key building block in medicinal chemistry and drug discovery, valued for its isoxazole core, a heterocycle known for a wide range of biological activities. The strategic placement of a methylamine group at the 4-position of the 5-methyl-3-phenylisoxazole scaffold provides a crucial point for further functionalization, enabling the exploration of new chemical space in the development of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in the field of synthetic and medicinal chemistry. The protocol is structured to ensure reproducibility and high yield, with detailed explanations of the rationale behind key experimental choices.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the construction of the core isoxazole ring system, followed by functional group manipulations to introduce the desired methylamine moiety at the 4-position. The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This initial step involves a cyclocondensation reaction to form the isoxazole ring. The reaction between benzaldehyde oxime and ethyl acetoacetate provides the core heterocyclic structure.
Materials:
-
Benzaldehyde oxime
-
Ethyl acetoacetate
-
Chloramine-T
-
Ethanol
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
Procedure: [1]
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (8.33 mmol, 1.0 g) and freshly distilled ethyl acetoacetate (16.6 mmol, 2.16 g) in ethanol (20 mL).
-
Cool the mixture to 10°C using an ice bath.
-
To the stirred solution, add Chloramine-T (8.33 mmol, 2.33 g) portion-wise over 15 minutes, maintaining the temperature at 10°C.
-
Continue stirring the reaction mixture at 10°C for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is recrystallized from hot ethanol to yield pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
Rationale: The use of Chloramine-T facilitates the in situ generation of an electrophilic species from the oxime, which then undergoes a [3+2] cycloaddition with the enolate of ethyl acetoacetate, followed by dehydration to form the stable isoxazole ring. Ethanol is a suitable solvent for this reaction, and maintaining a low temperature helps to control the reaction rate and minimize side products.
Part 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
The synthesized ester is hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the subsequent amidation step.
Materials:
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Beaker
-
Magnetic stirrer
Procedure: [2]
-
Suspend the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate obtained from Part 1 in a 5% aqueous solution of sodium hydroxide (10 mL).
-
Stir the mixture at room temperature for 4 hours. Monitor the hydrolysis by TLC until the starting ester is no longer detectable.
-
After completion, cool the reaction mixture in an ice bath and acidify with 2 N HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 5-methyl-3-phenylisoxazole-4-carboxylic acid. The product can be further purified by recrystallization from hot ethanol.
Rationale: Basic hydrolysis using sodium hydroxide is a standard and effective method for converting esters to carboxylic acids. The resulting carboxylate salt is soluble in the aqueous medium, and subsequent acidification protonates the carboxylate to precipitate the desired carboxylic acid.
Part 3: Amidation to 5-Methyl-3-phenylisoxazole-4-carboxamide
The carboxylic acid is converted to the corresponding primary amide. This is a crucial step to set up the final reduction to the target amine.
Materials:
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (concentrated)
-
Dichloromethane (DCM)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (10 mmol) in dry dichloromethane (50 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add thionyl chloride (12 mmol) dropwise to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is used directly in the next step.
-
Dissolve the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride in dry dichloromethane (50 mL) and cool to 0°C.
-
Add concentrated ammonia solution dropwise with vigorous stirring. A white precipitate of the amide will form.
-
Stir the mixture for an additional hour at room temperature.
-
Filter the solid, wash with water and a small amount of cold dichloromethane, and dry to yield 5-methyl-3-phenylisoxazole-4-carboxamide[3].
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride is a common and efficient method. The subsequent reaction of the acid chloride with ammonia provides the primary amide in good yield. Performing the reaction at low temperature helps to control the exothermicity of the amidation reaction.
Part 4: Reduction to this compound
The final step is the reduction of the carboxamide to the target primary amine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.
Materials:
-
5-Methyl-3-phenylisoxazole-4-carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (10 Vol).
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve 5-methyl-3-phenylisoxazole-4-carboxamide (1 eq.) in anhydrous THF and add this solution dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 Vol), 15% aqueous NaOH (1 Vol), and then water again (3 Vol).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Rationale: Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines. The reaction is typically performed in an anhydrous ethereal solvent like THF. The Fieser workup (sequential addition of water, NaOH solution, and water) is a standard and safe method for quenching the reaction and precipitating the aluminum salts, which can then be easily removed by filtration.
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield |
| 1 | Benzaldehyde oxime, Ethyl acetoacetate | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Chloramine-T | Ethanol | Good |
| 2 | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 5-Methyl-3-phenylisoxazole-4-carboxylic Acid | NaOH, HCl | Water | High |
| 3 | 5-Methyl-3-phenylisoxazole-4-carboxylic Acid | 5-Methyl-3-phenylisoxazole-4-carboxamide | SOCl₂, NH₃ | DCM | Good to High |
| 4 | 5-Methyl-3-phenylisoxazole-4-carboxamide | This compound | LiAlH₄ | THF | Moderate |
Characterization
The final product, this compound, and the key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
Caption: Key analytical techniques for product characterization.
Expected Characterization Data for this compound:
-
¹H NMR: Signals corresponding to the methyl protons, methylene protons of the aminomethyl group, the amine protons (which may be broad and exchangeable with D₂O), and the aromatic protons of the phenyl group.
-
¹³C NMR: Resonances for the methyl carbon, the methylene carbon, the aromatic carbons, and the carbons of the isoxazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O, MW: 188.23 g/mol )[4][5].
-
Infrared Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), and C=N and N-O stretching of the isoxazole ring.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; it should be handled with extreme care.
-
Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon), and quenching should be performed slowly and at low temperature.
-
Diazomethane, if used in alternative homologation routes, is toxic and explosive. It should only be handled by experienced personnel using appropriate safety precautions.
References
- 1. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2098950-10-6|2-(5-Methyl-3-phenyl-4,5-dihydroisoxazol-5-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Application Note: High-Resolution ¹H NMR Spectroscopy for the Structural Elucidation of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Abstract
This document provides a detailed guide for the structural characterization of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a novel heterocyclic compound with potential applications in medicinal chemistry and drug development, unambiguous structural verification is paramount. This application note outlines the fundamental principles, a comprehensive experimental protocol, and a detailed analysis of the expected ¹H NMR spectrum. The methodologies described herein are designed for researchers, chemists, and quality control scientists requiring precise and reliable molecular characterization.
Introduction: The Rationale for NMR in Heterocyclic Drug Discovery
Heterocyclic scaffolds, particularly the isoxazole ring system, are privileged structures in modern pharmacology due to their diverse biological activities. The compound this compound (PubChem CID: 2776151) incorporates a 3,4,5-trisubstituted isoxazole core, a phenyl ring, and a primary aminomethyl group, making it a molecule of significant interest.[1] The precise arrangement of these substituents is critical to its function and cannot be assumed from synthesis alone.
¹H NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution. By probing the chemical environment of hydrogen nuclei, it provides definitive information on connectivity, stereochemistry, and electronic structure. For a molecule like this compound, ¹H NMR allows us to:
-
Confirm the presence and relative number of distinct proton environments (phenyl, methyl, methylene, amine).
-
Verify the substitution pattern on the isoxazole and phenyl rings.
-
Ensure the purity of the synthesized compound.
This guide explains the causality behind experimental choices, providing a robust framework for obtaining high-quality, interpretable NMR data.
Predicted ¹H NMR Spectral Characteristics
Understanding the expected spectrum is crucial for accurate data interpretation. The structure of this compound presents four distinct types of proton environments. The predicted chemical shifts (δ) are based on established principles of magnetic shielding and analysis of similar structures reported in the literature.[2][3][4][5]
Caption: Structure of this compound with proton environments labeled.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Proton Group | Integration | Predicted δ (ppm) | Multiplicity | Rationale & Comments |
| a | Phenyl (Ar-H) | 5H | 7.40 - 7.80 | Multiplet (m) | Protons on the C3-phenyl ring. The ortho-protons are expected to be further downfield due to proximity to the heterocyclic ring. The complex overlap of ortho, meta, and para signals typically results in a multiplet.[2][5] |
| b | Methylene (-CH₂NH₂) | 2H | ~ 3.8 - 4.2 | Singlet (s) | These protons are on a carbon adjacent to both the isoxazole ring and the nitrogen atom. This benzylic-like position results in a downfield shift.[6] Coupling to NH₂ protons is often absent due to rapid proton exchange.[7] |
| c | Methyl (-CH₃) | 3H | ~ 2.4 - 2.6 | Singlet (s) | The methyl group at the C5 position of the isoxazole ring. Its chemical shift is characteristic of an alkyl group on a heterocyclic aromatic ring.[4] |
| d | Amine (-NH₂) | 2H | 1.0 - 3.5 (variable) | Broad Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[8][9] The signal is often broad and may exchange with trace D₂O in the solvent. |
Experimental Protocol
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
Materials and Equipment
-
This compound sample (solid, ~5-10 mg)[10]
-
High-quality 5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Alternatively: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Pasteur pipettes
-
Vortex mixer
-
Analytical balance
Rationale for Solvent Selection
-
CDCl₃: A common, non-polar solvent that dissolves many organic compounds. It is often the first choice due to its relatively clean spectral window. However, amine protons can exchange rapidly, leading to very broad or even unobservable signals.
-
DMSO-d₆: A polar aprotic solvent that is excellent for observing exchangeable protons (like -NH₂ or -OH). It forms stronger hydrogen bonds, slowing the exchange rate and often resulting in sharper NH signals that may even show coupling.[9]
Caption: General workflow for ¹H NMR characterization.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound into a clean, small vial.
-
Expertise Note: This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable number of scans without causing significant line broadening from aggregation.
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial using a clean Pasteur pipette.
-
Trustworthiness Note: Using a solvent containing a known internal standard like TMS is critical for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the spectrometer's coils (typically ~4-5 cm).
-
Labeling: Label the NMR tube clearly.
Data Acquisition Parameters
The following are typical acquisition parameters. These may be adjusted by the instrument operator to optimize results.
Table 2: Suggested NMR Acquisition Parameters (400 MHz)
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative 1D spectra. |
| Number of Scans (NS) | 16 - 64 | Increased scans improve the signal-to-noise ratio (S/N ∝ √NS). 16 is often sufficient for this concentration. |
| Relaxation Delay (D1) | 2.0 s | Allows for nearly complete T1 relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~4.0 s | Determines the digital resolution of the spectrum. A longer time yields sharper lines. |
| Spectral Width (SW) | ~20 ppm | A wide window to ensure all signals, from TMS to potentially far downfield protons, are captured. |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
Data Processing and Interpretation
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The TMS peak is calibrated to 0.00 ppm. All other peaks are referenced relative to it.
-
Integration: The area under each peak is calculated. Set the integral of a well-resolved, known peak (e.g., the 3H methyl singlet) to a value of 3.00. The software will then calculate the relative integrals of all other peaks, which should correspond to the number of protons generating each signal.
-
Peak Picking: Identify the chemical shift (in ppm) for each signal.
Self-Validating Analysis
A successfully acquired spectrum of pure this compound should meet the following criteria:
-
Four distinct signals (or signal groups) are present.
-
The relative integration values correspond to a 5:2:3:2 ratio (phenyl:methylene:methyl:amine).
-
The chemical shifts and multiplicities align with the predictions in Table 1.
-
The TMS signal is sharp and located precisely at 0.00 ppm.
Any significant deviation from this pattern may indicate the presence of impurities, residual solvent, or an incorrect molecular structure.
Conclusion
¹H NMR spectroscopy provides a definitive and information-rich method for the structural confirmation of this compound. By following the detailed protocol and applying the interpretive framework provided, researchers can confidently verify the identity, purity, and structure of this and related heterocyclic compounds. This rigorous analytical characterization is a foundational step in the drug development pipeline, ensuring the integrity of downstream biological and pharmacological studies.
References
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. 5-Methylisoxazole(5765-44-6) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. This compound , 97%, CasNo.306935-01-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
Application Note: A Robust LC-MS/MS Method for the Analysis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Abstract
This document provides a comprehensive technical guide for the sensitive and selective analysis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require a reliable method for the quantification of this and structurally similar compounds. We will cover the foundational principles of method development, from analyte characterization and sample preparation to liquid chromatography and mass spectrometer optimization, culminating in a validated protocol for targeted analysis. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the methodology effectively.
Introduction
This compound is a substituted isoxazole derivative containing a primary amine. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Accurate and precise quantification is essential for pharmacokinetic studies, metabolism profiling, and quality control during synthesis.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its exceptional sensitivity, specificity, and wide dynamic range.[3][5] This guide focuses on developing a method utilizing a triple quadrupole mass spectrometer (TQMS), which operates in Multiple Reaction Monitoring (MRM) mode to achieve gold-standard quantitative performance.[6][7][8]
Analyte Characterization
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O[9]
-
Molecular Weight: 188.23 g/mol [9]
-
Monoisotopic Mass: 188.09496 Da
-
Structure:
(Image Source: PubChem CID 139031730)
Key Structural Features for MS Analysis:
-
Primary Amine (-CH₂NH₂): This is a basic functional group that is readily protonated. This makes the compound an excellent candidate for positive mode Electrospray Ionization (ESI).[10][11]
-
Aromatic Phenyl Ring: Provides hydrophobicity, influencing its retention in reversed-phase liquid chromatography.
-
Isoxazole Ring: A heterocyclic structure that can undergo characteristic fragmentation upon collisional activation.[12]
Experimental Workflow Overview
The analytical process follows a logical sequence from sample preparation to final data analysis. Each step is optimized to ensure accuracy and reproducibility.
Caption: High-level workflow for the LC-MS/MS analysis.
Detailed Protocols and Methodologies
Part 4.1: Sample Preparation Protocol (Stock and Working Standards)
Rationale: Accurate preparation of standards is critical for quantification. High-purity solvents are used to minimize background interference.[13] An acidic modifier is included to maintain the analyte in its protonated, ionized state, improving stability and chromatographic peak shape.
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound reference standard.
-
Dissolve in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Stock Solution (10 µg/mL):
-
Pipette 10 µL of the Primary Stock Solution into a clean vial.
-
Add 990 µL of 50:50 Methanol:Water (v/v) containing 0.1% formic acid. Vortex to mix.
-
-
Calibration Curve Standards (e.g., 0.1 to 100 ng/mL):
-
Perform serial dilutions from the Working Stock Solution using 50:50 Methanol:Water with 0.1% formic acid as the diluent to prepare a calibration curve.
-
For analysis in complex matrices like plasma or urine, a sample extraction step (e.g., protein precipitation or solid-phase extraction) would be required prior to LC-MS/MS analysis. Method validation should be performed according to regulatory guidelines.[14][15]
Part 4.2: Liquid Chromatography (LC) Method
Rationale: Reversed-phase chromatography is selected based on the moderate hydrophobicity of the phenyl group. A C18 column provides excellent retention and separation for such molecules.[16] A gradient elution is employed to ensure a sharp peak shape and efficient elution, while formic acid is used as a mobile phase additive to promote analyte protonation for optimal ESI efficiency.[16]
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Part 4.3: Mass Spectrometry (MS) Method
Rationale: The method utilizes a triple quadrupole mass spectrometer for targeted quantification via MRM.[6]
Step 1: Ionization Source Optimization Electrospray Ionization (ESI) is the chosen technique as it is a 'soft' ionization method ideal for polar, thermally labile molecules.[17][18] The basic primary amine on the analyte readily accepts a proton, making Positive Ion Mode (ESI+) the logical choice.[10][11] A direct infusion of a 100 ng/mL solution should be performed to optimize source parameters like capillary voltage and gas flows for maximum signal intensity of the precursor ion.
Step 2: Precursor Ion Identification (MS1 Scan) The first step is to identify the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺: 188.09 (calculated) + 1.0078 (proton) = 189.10 m/z
-
Action: Perform a full scan (e.g., m/z 50-300) to confirm the presence and dominance of the 189.1 m/z ion.
Step 3: Fragmentation and Product Ion Selection (MS/MS) Collision-Induced Dissociation (CID) is used to fragment the precursor ion.[19][20] The precursor ion (189.1 m/z) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3).[7][21] Collision energy (CE) must be optimized to find the balance that yields abundant and stable product ions.
Predicted Fragmentation Pathway: The structure suggests several likely fragmentation points. The bond between the isoxazole ring and the methylamine group is a probable cleavage site, as is the fragmentation of the isoxazole ring itself, a known pathway for this class of compounds.[12]
Caption: Plausible CID fragmentation pathway for [M+H]⁺.
Step 4: MRM Transition Setup for Quantification Based on the fragmentation (product ion) scan, select at least two intense and specific product ions for the MRM method. One transition is used for quantification (Quantifier) and a second for confirmation (Qualifier). This dual-transition approach provides high specificity.[6]
| Parameter | Setting | Rationale |
| Scan Type | MRM (Multiple Reaction Monitoring) | For targeted, high-sensitivity quantification |
| Ionization Mode | ESI Positive | Analyte contains a basic primary amine |
| Precursor Ion (Q1) | 189.1 m/z | Protonated molecule [M+H]⁺ |
| Product Ion 1 (Q3) | 172.1 m/z (Quantifier) | Represents a stable fragment (loss of NH₃) |
| Collision Energy 1 | Optimize (e.g., 15-25 eV) | Maximize signal for this transition |
| Product Ion 2 (Q3) | 105.0 m/z (Qualifier) | Confirmatory ion (benzoyl cation) |
| Collision Energy 2 | Optimize (e.g., 25-35 eV) | Maximize signal for this transition |
| Dwell Time | 50-100 ms | Balance of sensitivity and cycle time |
Method Validation and Trustworthiness
To ensure the reliability of the data, the developed method must be validated.[14][22] Key parameters to assess, following guidelines such as those from the FDA or ICH M10, include:[23][24]
-
Selectivity and Specificity: Absence of interfering peaks at the analyte's retention time in blank samples.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration (e.g., R² > 0.99).
-
Accuracy and Precision: Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision), assessed at multiple QC levels.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Matrix Effects: Assessment of ion suppression or enhancement caused by co-eluting components from the sample matrix.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
This application note details a systematic and robust approach for the development of an LC-MS/MS method for the analysis of this compound. By leveraging the chemical properties of the analyte, a highly selective and sensitive method using reversed-phase chromatography and positive mode ESI with MRM detection was established. The provided protocols and rationale serve as a comprehensive guide for researchers, enabling accurate quantification and confident data reporting in drug development and related scientific fields.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Triple Quadrupole Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 8. chromguard.chromacademy.com [chromguard.chromacademy.com]
- 9. fishersci.se [fishersci.se]
- 10. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [sonar.ch]
- 11. Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tecan.com [tecan.com]
- 14. fda.gov [fda.gov]
- 15. moh.gov.bw [moh.gov.bw]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 18. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 19. Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. JEOL USA blog | A Quick Introduction to Triple-Quadrupole Mass Sp [jeolusa.com]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. hhs.gov [hhs.gov]
- 24. m.youtube.com [m.youtube.com]
The Versatile Scaffold: Application Notes for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine in Medicinal Chemistry
Introduction: The Isoxazole Moiety as a Privileged Pharmacophore
In the landscape of medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold"[1][2]. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a key structural feature in numerous clinically approved drugs, demonstrating a vast spectrum of biological activities[1][3][4]. Its value lies in its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The isoxazole nucleus is present in drugs such as the anti-inflammatory agent Valdecoxib, the antirheumatic Leflunomide, and the antibiotic Oxacillin[1]. The diverse therapeutic applications of isoxazole derivatives, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects, underscore their continued importance in modern drug discovery[3][4].
This guide focuses on a specific, yet highly versatile building block: (5-Methyl-3-phenyl-4-isoxazolyl)methylamine . The presence of a primary amine "handle" on the core isoxazole scaffold makes this compound an exceptionally useful starting point for the synthesis of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
A solid understanding of the fundamental properties of a building block is critical for its effective use in synthesis and for interpreting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [1][5] |
| Molecular Weight | 188.23 g/mol | [1][5] |
| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | [1] |
| CAS Number | 306935-01-3 | [1] |
| Appearance | Solid | [5] |
Synthetic Pathways and Core Reactivity
The primary amine of this compound is the key to its synthetic versatility. This nucleophilic center allows for its facile incorporation into larger, more complex molecules through a variety of well-established chemical transformations.
Conceptual Synthesis of the Core Scaffold
Caption: Plausible synthetic route to the target compound.
This proposed pathway leverages established isoxazole synthesis methodologies and standard organic transformations.
Key Synthetic Applications: Building Chemical Libraries
The true utility of this compound lies in its application as a scaffold for creating libraries of diverse molecules for biological screening. Two fundamental reactions are paramount in this context: amide bond formation and reductive amination.
The formation of an amide bond is one of the most robust and widely used reactions in medicinal chemistry. This protocol outlines a general procedure for coupling the title amine with a variety of carboxylic acids.
Objective: To synthesize a library of N-substituted (5-Methyl-3-phenyl-4-isoxazolyl)methyl amides.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)[8]
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
Procedure:
-
Preparation: In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent (DMF or DCM).
-
Activation: To this solution, add the coupling agent (e.g., HATU, 1.1 eq) and the base (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Choices:
-
Coupling Agents: HATU and EDC/HOBt are chosen for their high efficiency and ability to suppress racemization, which is crucial when working with chiral carboxylic acids[8][9].
-
Solvent: DMF and DCM are excellent solvents for dissolving a wide range of reactants and are relatively inert under these reaction conditions.
-
Base: DIPEA is a non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing with the primary amine.
Reductive amination is a powerful method for forming C-N bonds and introducing greater structural diversity, including secondary amines which can have significantly different biological properties compared to amides.
Objective: To synthesize a library of secondary amines by reacting this compound with a variety of aldehydes and ketones.
Materials:
-
This compound
-
A diverse set of aldehydes or ketones (R-CHO or R-CO-R')
-
Reducing agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)[10][11]
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if needed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Preparation: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent (DCE or MeOH), add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: Add the reducing agent (STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Causality Behind Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is less toxic than sodium cyanoborohydride[10][11]. It is also stable in anhydrous solvents.
-
Solvent: DCE is a common solvent for reductive aminations, while methanol can also be used, especially with sodium cyanoborohydride.
-
One-Pot Procedure: This protocol is designed as a one-pot reaction for efficiency, which is highly desirable in library synthesis.
Caption: Workflow for library synthesis.
Application in Biological Screening
Given the broad biological activities of isoxazole derivatives, compounds synthesized from this compound are excellent candidates for a variety of biological assays.
Proposed Screening Assays
Based on the known activities of the isoxazole class, the following assays are recommended for screening libraries derived from the title compound:
-
Anticancer Activity: The MTT or MTS assay can be used to assess the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer)[12][13].
-
Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the radical scavenging ability of the synthesized compounds[2][12].
-
Antimicrobial Activity: A broth microdilution method can be employed to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans)[13].
-
Enzyme Inhibition Assays: Depending on the design of the library, specific enzyme inhibition assays can be performed. For instance, if the library was designed to target kinases or proteases, relevant enzymatic assays would be appropriate.
Spectroscopic Data of a Related Compound
While specific spectroscopic data for this compound is not available in the cited literature, the data for the structurally related 5-(4-chlorophenyl)-3-phenylisoxazole is provided for reference[14]. This can aid in the interpretation of spectra for newly synthesized derivatives.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H)[14].
-
¹³C NMR (100MHz, CDCl₃) δ: 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8[14].
Conclusion and Future Outlook
This compound is a high-potential building block for medicinal chemistry and drug discovery. Its strategic placement of a reactive primary amine on a biologically relevant isoxazole core provides a powerful platform for the generation of diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for researchers to harness the synthetic utility of this compound. Future work should focus on the broad biological screening of libraries derived from this scaffold to uncover novel therapeutic agents across a range of disease areas. The inherent versatility of the isoxazole ring, combined with the synthetic accessibility of derivatives from this amine, ensures its continued relevance in the quest for new medicines.
References
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Protocol for N-alkylation of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: A Detailed Guide for Medicinal Chemistry
Introduction: The Significance of N-Alkylated Isoxazoles in Drug Discovery
The isoxazole motif is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its ability to serve as a versatile scaffold in the design of therapeutic agents. N-alkylated derivatives of isoxazole-containing compounds, such as (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, are of particular interest as they allow for the systematic exploration of the chemical space around a core pharmacophore. This exploration is crucial in optimizing a compound's potency, selectivity, and pharmacokinetic profile. The introduction of various alkyl groups can profoundly influence a molecule's interaction with its biological target, making the N-alkylation reaction a critical step in the synthesis of novel drug candidates.
This application note provides a detailed protocol for the N-alkylation of this compound, focusing on a robust and highly controlled method: reductive amination. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and discuss the characterization of the resulting N-alkylated products.
The Chemistry of N-Alkylation: A Tale of Two Methods
The N-alkylation of a primary amine, such as this compound, can be approached in two primary ways: direct alkylation and reductive amination.
Direct Alkylation with Alkyl Halides: This classic approach involves the reaction of the amine with an alkyl halide in a nucleophilic substitution reaction, typically SN2. While seemingly straightforward, this method is often plagued by a lack of selectivity. The newly formed secondary amine can compete with the starting primary amine for the alkyl halide, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. Controlling the stoichiometry to favor mono-alkylation can be challenging and often results in complex product mixtures requiring extensive purification.
Reductive Amination: A More Controlled Approach: Reductive amination offers a more elegant and controlled solution to N-alkylation. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine. The key advantage of this method is that the imine formation is a reversible and self-limiting reaction for primary amines, significantly reducing the likelihood of over-alkylation.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being among the most common. Sodium borohydride is a powerful reducing agent, while sodium triacetoxyborohydride is a milder and more selective reagent, often preferred for its ability to reduce imines in the presence of aldehydes.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with a representative aromatic aldehyde, benzaldehyde, using sodium borohydride as the reducing agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Benzaldehyde | ≥99% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.31 mmol) in anhydrous methanol (25 mL).
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (0.59 g, 5.58 mmol, 1.05 equivalents) dropwise at room temperature.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (0.30 g, 7.97 mmol, 1.5 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water (20 mL). Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-benzyl-(5-methyl-3-phenyl-4-isoxazolyl)methylamine.
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in the reductive amination protocol.
Caption: A simplified representation of the reductive amination reaction mechanism.
Characterization of the N-Alkylated Product
The successful synthesis of N-benzyl-(5-methyl-3-phenyl-4-isoxazolyl)methylamine should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the benzylic protons (a singlet around 4.0-4.5 ppm) and the aromatic protons of the newly introduced benzyl group. |
| ¹³C NMR | Appearance of new signals for the benzylic carbon and the carbons of the benzyl aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the N-alkylated product (C₁₈H₁₈N₂O). |
| FT-IR | Disappearance or significant reduction of the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) and the appearance of a single N-H stretch for the secondary amine. |
Troubleshooting and Scientific Insights
-
Incomplete Imine Formation: If TLC analysis shows a significant amount of starting amine remaining after 1 hour, the reaction time for imine formation can be extended. The addition of a catalytic amount of a weak acid, such as acetic acid, can also facilitate imine formation.
-
Over-reduction: Sodium borohydride can, under certain conditions, reduce aldehydes. Adding it portion-wise at a low temperature minimizes this side reaction. If over-reduction is a persistent issue, switching to a milder reducing agent like sodium triacetoxyborohydride is recommended.
-
Purification Challenges: The polarity of the N-alkylated product will be different from the starting amine. A careful selection of the eluent system for column chromatography is crucial for achieving high purity. It is advisable to start with a low polarity eluent and gradually increase the polarity.
Conclusion
This application note provides a comprehensive and reliable protocol for the N-alkylation of this compound via reductive amination. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can efficiently synthesize a variety of N-alkylated derivatives, which are valuable for structure-activity relationship studies in drug discovery and development. The control and selectivity offered by reductive amination make it a superior method for this critical transformation in medicinal chemistry.
Application Note: A Comprehensive Guide to Analytical HPLC Methods for the Purity Determination of Isoxazole Derivatives
Introduction: The Analytical Imperative for Isoxazole Derivatives
The isoxazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with applications ranging from antimicrobial to anti-inflammatory and anticancer treatments.[1][2][3] The synthesis of these complex molecules can often result in a variety of impurities, including starting materials, intermediates, by-products, and degradants.[4][5] Rigorous analytical characterization is therefore not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and potency of the final Active Pharmaceutical Ingredient (API).
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[6][7] This application note details the strategic development of a stability-indicating HPLC method—a method capable of separating the API from its potential impurities and degradation products—thereby providing a true and accurate measure of its purity.
The Foundation: Reversed-Phase Chromatography Principles
Reversed-phase HPLC separates molecules based on their hydrophobicity.[7] A nonpolar stationary phase (typically alkyl-silane bonded silica, like C18 or C8) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[8]
Causality Behind Component Selection for Isoxazoles:
-
Stationary Phase (Column): Isoxazole derivatives are often moderately polar. A C18 column is the universal starting point, offering high hydrophobicity and retention for a wide range of analytes. For more polar derivatives that elute too quickly, a C8 column or an embedded polar group (EPG) column can provide alternative selectivity.
-
Mobile Phase Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic heterocycles due to its lower viscosity (leading to better efficiency) and different selectivity (π-π interactions).[8]
-
Mobile Phase Aqueous Component & pH: The pH of the aqueous phase is the most critical parameter for controlling the retention and peak shape of ionizable compounds. Many isoxazole derivatives contain basic nitrogen atoms or other acidic/basic functional groups.
-
The "Why": By adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, we ensure it exists in a single, consistent ionic form (either fully ionized or fully neutral). This prevents peak splitting and broadening, leading to sharp, symmetrical peaks and reproducible retention times. For example, for a basic isoxazole, a low pH mobile phase (e.g., pH 2.5-3.5 using phosphate or formate buffer) will protonate the molecule, often leading to good peak shape and predictable retention.
-
Strategic Method Development Workflow
A systematic approach to method development saves time and results in a more robust final method. The goal is to achieve adequate resolution between the main peak and all potential impurities with good peak shape and a reasonable run time.
Caption: High-level workflow for HPLC method development and validation.
Protocol 1: Initial Method Screening
-
Analyte Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., ACN/water mixture) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL for initial screening.
-
Instrument Setup: Use a standard HPLC system with a UV detector.
-
Screening Conditions: Begin with a generic gradient and a standard C18 column. This establishes a baseline for retention behavior.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | General purpose, good efficiency and retention for most small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to protonate basic nitrogens, improving peak shape. Volatile and MS-compatible.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | ACN is a common, effective organic modifier.[8] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures elution of both polar and nonpolar components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and reduces viscosity. |
| Detection (UV) | 254 nm or PDA Scan (200-400 nm) | 254 nm is a common starting point. A PDA detector is highly recommended to determine the optimal wavelength (λ-max) for the analyte and its impurities. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity and peak shape. |
-
Analysis & Decision:
-
If the peak is broad or tailing, consider adjusting the pH. If the compound is acidic, try a mobile phase with a higher pH (e.g., ammonium acetate, pH 6.8).
-
If retention is too low, consider a less organic starting gradient (e.g., 0% or 2% B).
-
If retention is too high, consider a more aggressive gradient or a different column (e.g., C8).
-
Forced Degradation: Building a Stability-Indicating Method
Forced degradation studies are essential for developing a truly stability-indicating method.[10][11][12] By intentionally stressing the API under various conditions, we generate potential degradation products. The analytical method must then prove its ability to separate these degradants from the parent peak and from each other.[13][14]
Caption: Logic of forced degradation for developing a stability-indicating method.
Protocol 2: Forced Degradation Study
Objective: To achieve 5-20% degradation of the API to ensure significant degradants are formed without completely consuming the parent compound.[13]
-
Prepare Solutions: Prepare separate solutions of the isoxazole API at ~1 mg/mL in a suitable solvent.
-
Apply Stress Conditions:
| Stress Condition | Typical Protocol | Notes |
| Acid Hydrolysis | Add 0.1 M HCl. Heat at 60-80°C for several hours. | Monitor periodically. Neutralize with base before injection. |
| Base Hydrolysis | Add 0.1 M NaOH. Keep at room temp or heat gently. | Isoxazole rings can be susceptible to base-catalyzed opening. Neutralize with acid before injection. |
| Oxidation | Add 3% H₂O₂. Keep at room temp for several hours. | Protect from light. |
| Thermal Degradation | Store the solid API and a solution at 80°C for 24-48 hours. | Use a sealed vial for the solution to prevent evaporation. |
| Photostability | Expose the solid API and a solution to UV/fluorescent light as per ICH Q1B guidelines. | Run a dark control in parallel (sample wrapped in foil). |
-
Analysis: Dilute the stressed samples to the target concentration (~0.1 mg/mL) and analyze using the developed HPLC method.
-
Evaluation:
-
Confirm peak purity of the main API peak in each stressed sample using a PDA detector. A non-pure peak indicates co-elution.
-
If degradants co-elute with the main peak, the method is not stability-indicating. Further optimization (e.g., changing mobile phase pH, organic solvent, or column) is required.
-
Method Validation: Ensuring Reliability and Trustworthiness
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[15][16][17] Validation ensures the method is accurate, precise, specific, and robust.[18][19]
System Suitability Testing (SST)
Before any validation or sample analysis, a System Suitability Test (SST) must be performed. This is a non-negotiable part of a self-validating system. It involves injecting a standard solution multiple times to verify the performance of the entire HPLC system.[20][21][22]
| SST Parameter | Typical Acceptance Criteria (USP <621>) | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for 5-6 injections (area/height) | Ensures the system provides consistent, reproducible results. |
| Resolution (Rs) | Rs > 2.0 between the main peak and closest impurity | Confirms the method's ability to separate critical peaks. |
Protocol 3: Core Validation Parameters
This protocol outlines the key experiments for validating a purity method.
-
Specificity: Already demonstrated during the forced degradation study. The method should show no interference from blanks, placebos (if applicable), or degradation products at the retention time of the API.
-
Linearity:
-
Prepare at least five concentrations of the API reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Inject each concentration and plot a calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare samples by spiking a known amount of API into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery. It should typically be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to the repeatability data to assess long-term method variability.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Determine the concentration that provides a signal-to-noise ratio (S/N) of approximately 10 for LOQ and 3 for LOD.
-
This is crucial for quantifying low-level impurities.
-
-
Robustness:
-
Intentionally make small, deliberate changes to the method parameters and assess the impact on the results.
-
Examples:
-
Change flow rate by ±10% (e.g., 0.9 and 1.1 mL/min).
-
Change column temperature by ±5 °C (e.g., 25 and 35 °C).
-
Change mobile phase pH by ±0.2 units.
-
-
The SST criteria should still be met, and the results should not significantly change, demonstrating the method's reliability during routine use.
-
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. ijpbs.net [ijpbs.net]
- 19. scienceopen.com [scienceopen.com]
- 20. usp.org [usp.org]
- 21. <621> CHROMATOGRAPHY [drugfuture.com]
- 22. agilent.com [agilent.com]
Scale-up Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, a valuable building block in medicinal chemistry and drug development. The presented methodology is designed for researchers, scientists, and professionals in the pharmaceutical industry, focusing on practical implementation, scientific rationale, and safety considerations for large-scale production. The synthesis is approached in a multi-step sequence, beginning with the construction of the core isoxazole scaffold, followed by functional group manipulation at the C4 position to yield the target methylamine. This guide emphasizes experimental causality, providing insights into reaction mechanisms and optimization strategies. All protocols are supported by authoritative references and include detailed safety guidelines for handling hazardous reagents.
Introduction
The isoxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of various pharmacologically active molecules. Its structural features, combining a substituted isoxazole core with a reactive primary amine, make it a versatile synthon for library synthesis and lead optimization in drug discovery programs.
The objective of this application note is to provide a clear and reproducible guide for the multi-gram to kilogram scale synthesis of this compound. The chosen synthetic strategy is based on established and scalable chemical transformations, ensuring high yield and purity of the final product.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The primary disconnection is at the C4-methylamine bond, leading back to a key intermediate, 5-methyl-3-phenylisoxazole-4-carboxylic acid. This carboxylic acid can be synthesized from readily available starting materials via a classical isoxazole synthesis.
The overall synthetic strategy can be divided into two main stages:
-
Stage 1: Synthesis of the Isoxazole Core. Construction of the 5-methyl-3-phenylisoxazole-4-carboxylic acid scaffold.
-
Stage 2: Functional Group Transformation. Conversion of the carboxylic acid group at the C4 position into a methylamine group.
Several established methods for the conversion of a carboxylic acid to a primary amine will be considered and evaluated for their scalability and safety profile. These include the Curtius rearrangement, Hofmann rearrangement, Schmidt reaction, and a multi-step sequence involving amide formation followed by reduction.
Stage 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
The synthesis of the isoxazole core is achieved through a well-established condensation reaction between a β-ketoester and hydroxylamine, followed by hydrolysis.
Reaction Scheme
Figure 1: Synthetic scheme for 5-Methyl-3-phenylisoxazole-4-carboxylic Acid.
Detailed Protocol
Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This procedure is adapted from the method described by Chandra et al.[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| Benzaldehyde oxime | 121.14 | 121.1 g | 1.0 |
| Ethyl acetoacetate | 130.14 | 260.3 g | 2.0 |
| Anhydrous Zinc Chloride | 136.30 | 13.6 g | 0.1 |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
To a clean, dry, and appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add benzaldehyde oxime (1.0 mol) and ethyl acetoacetate (2.0 mol).
-
With gentle stirring, add anhydrous zinc chloride (0.1 mol) portion-wise. Caution: The reaction can be exothermic.
-
Slowly heat the reaction mixture to 60°C with continuous stirring. Maintain this temperature for approximately 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol (approximately 2-3 volumes of the reaction mixture) and stir for 30 minutes to precipitate the product.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to obtain ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
Step 2: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
This procedure follows the hydrolysis step outlined by Chandra et al.[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 231.25 | 231.3 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 80.0 g | 2.0 |
| Ethanol | 46.07 | As needed | - |
| Water | 18.02 | As needed | - |
| Hydrochloric Acid (HCl), 2N | - | As needed | - |
Procedure:
-
In a reaction vessel, dissolve ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 mol) in a mixture of ethanol and water.
-
Add a 5% aqueous solution of sodium hydroxide (2.0 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for approximately 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-methyl-3-phenylisoxazole-4-carboxylic acid.
Stage 2: Conversion of Carboxylic Acid to Methylamine
Several robust methods can be employed for this transformation. The choice of method may depend on the available reagents, equipment, and specific safety considerations of the manufacturing site.
Method A: Amide Formation and Reduction
This is a reliable and highly scalable two-step process.
Figure 2: Synthesis via Amide Formation and Reduction.
Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide
This procedure is based on standard amidation reactions.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 203.19 | 203.2 g | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 130.9 g | 1.1 |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Ammonium hydroxide (NH₄OH), concentrated | - | As needed | - |
Procedure:
-
Suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 mol) in dry dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1 mol) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Carefully add the crude acid chloride to an excess of concentrated ammonium hydroxide solution at 0°C with vigorous stirring.
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 5-methyl-3-phenylisoxazole-4-carboxamide.
Step 2: Reduction of the Amide to the Amine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| 5-Methyl-3-phenylisoxazole-4-carboxamide | 202.21 | 202.2 g | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 45.5 g | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | As needed | - |
Procedure:
-
In a dry reaction vessel under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.2 mol) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Slowly add a solution of 5-methyl-3-phenylisoxazole-4-carboxamide (1.0 mol) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent to yield this compound.
Method B: Curtius Rearrangement
The Curtius rearrangement offers a direct route from the carboxylic acid to the amine via an acyl azide intermediate.[3][4][5][6]
Figure 3: Synthesis via Curtius Rearrangement.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq) | Moles |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 203.19 | 203.2 g | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 130.9 g | 1.1 |
| Sodium azide (NaN₃) | 65.01 | 71.5 g | 1.1 |
| Acetone | 58.08 | As needed | - |
| Toluene | 92.14 | As needed | - |
| Hydrochloric acid (HCl), concentrated | - | As needed | - |
Procedure:
-
Convert the carboxylic acid to the acid chloride as described in Method A, Step 1.
-
Dissolve the crude acid chloride in acetone.
-
In a separate flask, dissolve sodium azide (1.1 mol) in a minimal amount of water and add it to the acetone solution of the acid chloride at 0°C with vigorous stirring. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which is also toxic and explosive, can be formed in acidic conditions. [7]
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract the acyl azide with toluene.
-
Carefully wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Heat the toluene solution of the acyl azide to reflux. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas. Perform this step in a well-ventilated fume hood with appropriate safety precautions.
-
After the nitrogen evolution ceases, add concentrated hydrochloric acid to the reaction mixture and continue to reflux for several hours to hydrolyze the isocyanate.
-
Cool the reaction mixture, and separate the aqueous layer.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract, remove the solvent, and purify the product as described in Method A.
Alternative Methods: Hofmann and Schmidt Rearrangements
-
Hofmann Rearrangement: This method involves the treatment of the 5-methyl-3-phenylisoxazole-4-carboxamide with bromine and a strong base (e.g., NaOH).[8][9][10][11] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine. This method avoids the use of azides but involves handling corrosive bromine.
-
Schmidt Reaction: This reaction allows for the direct conversion of the carboxylic acid to the amine using hydrazoic acid (generated in situ from sodium azide and a strong acid) or an alkyl azide.[12][13][14][15] This is a one-pot reaction but requires careful handling of highly toxic and explosive hydrazoic acid.
Safety Considerations
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and is suspected of causing cancer.[16][17] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Azide: Highly toxic and can be fatal if swallowed or in contact with skin.[7] Reacts with acids to produce highly toxic and explosive hydrazoic acid. Forms explosive heavy metal azides. Avoid contact with metals, especially lead and copper (e.g., in drain pipes). All waste containing azide must be quenched and disposed of according to institutional safety protocols.
-
Thionyl Chloride: Corrosive and reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled. Handle in a fume hood with appropriate PPE.
-
Lithium Aluminum Hydride: Reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere in a dry environment.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE (safety glasses, gloves, lab coat) should be worn at all times. Emergency eyewash and safety shower stations should be readily accessible.
Conclusion
This application note provides a comprehensive and scalable synthetic route to this compound. The detailed protocols for the construction of the isoxazole core and the subsequent conversion of the carboxylic acid to the target amine offer researchers and process chemists a reliable guide for producing this valuable intermediate. The discussion of alternative synthetic methods and thorough safety considerations ensures that the synthesis can be adapted to various laboratory and manufacturing environments while maintaining a high standard of safety and efficiency.
References
- 1. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Schmidt Reaction [organic-chemistry.org]
- 15. ojs.chimia.ch [ojs.chimia.ch]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
- 17. fishersci.com [fishersci.com]
The Versatile Building Block: (5-Methyl-3-phenyl-4-isoxazolyl)methylamine in Synthetic Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the isoxazole motif stands out as a "privileged scaffold" – a core structure that consistently appears in a multitude of biologically active compounds and functional materials. Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions make it a highly sought-after component in rational drug design. Within this important class of heterocycles, (5-Methyl-3-phenyl-4-isoxazolyl)methylamine has emerged as a particularly valuable and versatile building block.
This primary amine, strategically positioned on the isoxazole ring, serves as a key handle for a wide array of chemical transformations. Its utility lies in the straightforward introduction of the 5-methyl-3-phenylisoxazole core into larger, more complex molecular architectures. This allows researchers to systematically explore the structure-activity relationships (SAR) of novel compounds by modifying the substituents attached to the methylamine nitrogen. The applications of derivatives from this building block are extensive, with documented activities including analgesic, anti-inflammatory, and antimicrobial properties.[1]
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a synthetic building block. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem |
| Molecular Weight | 188.23 g/mol | PubChem |
| Appearance | White to off-white solid/powder | Supplier Data |
| CAS Number | 306935-01-3 | PubChem |
| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | PubChem |
Core Applications and Synthetic Protocols
The primary amine functionality of this compound is the focal point of its reactivity, enabling its participation in a variety of classical and contemporary organic reactions. The following sections provide detailed protocols for three of the most common and impactful transformations: N-acylation (amide formation), urea synthesis, and sulfonamide formation.
N-Acylation: The Gateway to Amide Libraries
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The reaction of this compound with carboxylic acids or their activated derivatives provides a straightforward route to a diverse array of N-acyl derivatives. These amides can serve as final drug candidates or as intermediates for further functionalization.
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For simple, robust carboxylic acids, activation to the corresponding acyl chloride with reagents like thionyl chloride or oxalyl chloride is a cost-effective and efficient strategy. However, for more complex or sensitive substrates, in-situ coupling reagents such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU, HBTU) are preferred as they operate under milder conditions and reduce the risk of racemization for chiral carboxylic acids. The addition of an auxiliary nucleophile like HOBt or HOAt can further enhance the reaction rate and suppress side reactions by forming a more reactive activated ester intermediate. The choice of a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the acid generated during the reaction without competing with the primary amine nucleophile.
Caption: General workflow for N-acylation of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-acyl derivative.
Urea Synthesis: Crafting Potent Enzyme Inhibitors and Receptor Ligands
Urea derivatives are prevalent in a wide range of pharmaceuticals, often acting as potent enzyme inhibitors or receptor ligands due to their ability to form strong hydrogen bond networks. The reaction of this compound with isocyanates or their synthetic equivalents provides a direct and efficient route to unsymmetrical ureas.
The reaction between a primary amine and an isocyanate is typically rapid and high-yielding, often requiring no catalyst. The choice of solvent is important; aprotic solvents like THF, DCM, or acetonitrile are commonly used to prevent the hydrolysis of the isocyanate. For less reactive amines or isocyanates, gentle heating may be required. In cases where the desired isocyanate is not commercially available, it can be generated in situ from a carboxylic acid via a Curtius rearrangement, or from a primary amine using a phosgene equivalent like triphosgene. The latter approach requires careful handling due to the toxicity of the reagents.
Caption: General workflow for the synthesis of ureas from this compound.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Isocyanate: To the stirred solution, add the desired isocyanate (1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture as it forms. Monitor the reaction by TLC until the starting amine is consumed.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold THF or diethyl ether to remove any unreacted starting materials.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by recrystallization. In many cases, the product is obtained in high purity without the need for chromatographic purification.[2][3]
Sulfonamide Synthesis: A Pillar of Medicinal Chemistry
The sulfonamide functional group is a key pharmacophore in a multitude of clinically important drugs, most notably in antibacterial agents (sulfa drugs). The reaction of this compound with sulfonyl chlorides provides a reliable method for the synthesis of novel sulfonamide derivatives.
This reaction is analogous to N-acylation with acyl chlorides. A base is required to scavenge the HCl generated during the reaction. Pyridine is a classic choice as it can serve as both a base and a catalyst. Alternatively, a non-nucleophilic tertiary amine like triethylamine can be used in an inert solvent such as DCM. The reaction is typically run at room temperature, although gentle heating may be necessary for less reactive sulfonyl chlorides or amines.
Caption: General workflow for the synthesis of sulfonamides from this compound.
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine at room temperature.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-water and, if a precipitate forms, collect it by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate. Wash the organic extracts with 1M HCl (to remove pyridine), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.[4]
Conclusion: A Building Block for Innovation
This compound represents a powerful tool in the arsenal of the synthetic chemist. Its readily accessible primary amine handle, attached to a medicinally relevant isoxazole core, provides a reliable and versatile entry point for the synthesis of diverse compound libraries. The protocols outlined in this guide for N-acylation, urea formation, and sulfonamide synthesis represent foundational transformations that can be adapted and expanded upon to create novel molecules with tailored properties for applications in drug discovery and materials science. By understanding the principles behind these reactions and following the detailed protocols, researchers can effectively utilize this building block to accelerate their research and development efforts.
References
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield and Purity in (5-Methyl-3-phenyl-4-isoxazolyl)methylamine Synthesis
Welcome to the technical support center for the synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. As a key intermediate in the development of various pharmacologically active agents, achieving a high-yield, high-purity synthesis is paramount.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles. We will explore the critical parameters of the synthesis, from the formation of the isoxazole core to the final, often challenging, reduction step.
Overview of the Primary Synthetic Pathway
The synthesis of this compound is most effectively approached via a three-stage sequence. This pathway is designed to build the molecule's complexity in a controlled manner, with the isoxazole ring constructed first, followed by the installation of the required aminomethyl functional group. The key intermediate in this route is 5-methyl-3-phenylisoxazole-4-carbonitrile .
The stages are:
-
Preparation of the Nitrile Oxide Precursor: Benzaldehyde is converted to benzaldehyde oxime, which is then chlorinated to form benzohydroximoyl chloride. This activated species is the precursor to the 1,3-dipole required for the cycloaddition.
-
[3+2] Cycloaddition for Isoxazole Formation: The benzohydroximoyl chloride is treated with a base in situ to generate benzonitrile oxide. This highly reactive intermediate immediately undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as 2-cyano-2-propen-1-ol or its equivalent, to regioselectively form the 3,4,5-trisubstituted isoxazole ring, yielding the key carbonitrile intermediate.
-
Nitrile Group Reduction: The carbonitrile group of the intermediate is selectively reduced to the primary amine, yielding the final target molecule. This final transformation is the most frequent source of yield loss and impurity generation.
Visualized Synthetic Workflow
Technical Support Center: Isoxazole Ring Formation
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring formation. Here, we address common side reactions and troubleshooting scenarios encountered during experimental work, providing not just solutions but also the underlying mechanistic rationale to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My isoxazole synthesis from a 1,3-dicarbonyl compound is yielding a mixture of regioisomers. How can I improve the selectivity?
A: The formation of regioisomeric mixtures is one of the most common challenges in isoxazole synthesis via the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[1][2] This side reaction arises from the two distinct nucleophilic sites on hydroxylamine (the nitrogen and the oxygen) and the two electrophilic carbonyl carbons of the dicarbonyl compound. The reaction pathway is highly sensitive to the electronic and steric environment of the carbonyl groups and the specific reaction conditions employed.
Underlying Causality: The Reaction Mechanism
The reaction proceeds through the initial formation of an oxime or enamine intermediate, followed by cyclization and dehydration. The regiochemical outcome depends on which carbonyl group is attacked first by the hydroxylamine nitrogen and which is subsequently attacked by the hydroxylamine oxygen in the cyclization step.[3] Asymmetric 1,3-dicarbonyls present a choice, leading to two possible isoxazole products.
Troubleshooting Protocol: Achieving Regiocontrol
Controlling the regioselectivity involves manipulating the reaction conditions to favor one reaction pathway over the other.[1][2][4]
Step 1: Analyze Your Substrate
-
Electronic Effects: Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack, while electron-donating groups will deactivate it. For instance, a substrate with a p-nitrobenzoyl group and an acetyl group will likely show preferential initial attack at the more electrophilic benzoyl carbonyl.[1]
-
Steric Effects: Bulky substituents near one carbonyl group can hinder the approach of hydroxylamine, directing the reaction towards the less sterically encumbered carbonyl.
Step 2: Modify Reaction Conditions A systematic variation of reaction parameters is crucial for optimizing regioselectivity. The following table summarizes starting points for troubleshooting based on findings from literature.[1][2]
| Parameter | Condition A (Favors Regioisomer 1) | Condition B (Favors Regioisomer 2) | Rationale |
| Solvent | Ethanol (EtOH) | Acetonitrile (MeCN) | Solvent polarity and hydrogen bonding capacity can influence the stability of intermediates and transition states, thereby altering the reaction pathway.[2] |
| Additive | Pyridine | Boron Trifluoride (BF₃) | Pyridine can act as a base to facilitate the initial condensation.[2] A Lewis acid like BF₃ can coordinate to a carbonyl oxygen, increasing its electrophilicity and directing the initial attack of hydroxylamine.[2] |
| Temperature | Room Temperature | Reflux | Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a mixture. |
Step 3: Consider a Pre-functionalized Substrate Using a β-enamino diketone instead of a simple 1,3-dicarbonyl can provide an additional level of control over the reaction's regiochemistry.[1][2] The nature of the enamine substituent and the reaction conditions can be fine-tuned to selectively produce different regioisomers.
FAQ 2: I am observing significant byproduct formation in my nitrile oxide cycloaddition. What are the likely side reactions and how can I minimize them?
A: The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a powerful method for constructing isoxazole and isoxazoline rings.[5][6][7] However, the high reactivity of nitrile oxides, which are often generated in situ, can lead to several side reactions.
Underlying Causality: Nitrile Oxide Reactivity
The primary side reactions stem from the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) or decomposition into other byproducts.[8] The method of nitrile oxide generation can also introduce impurities. Common methods include the dehydrohalogenation of hydroxymoyl chlorides and the oxidation of aldoximes.[9]
Troubleshooting Workflow
The following workflow can help diagnose and mitigate common side reactions in nitrile oxide cycloadditions.
Caption: Troubleshooting workflow for nitrile oxide cycloadditions.
Experimental Protocol: Minimizing Furoxan Formation
This protocol is designed to minimize the dimerization of the nitrile oxide by maintaining a low instantaneous concentration.
-
Setup: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve your alkyne or alkene dipolarophile in a suitable solvent (e.g., DCM, THF).
-
Reagent Preparation: In the dropping funnel, prepare a solution of the nitrile oxide precursor (e.g., aldoxime and an oxidant like PIFA, or a hydroxymoyl chloride) and the reagent for its generation (e.g., a base like triethylamine).[10]
-
Slow Addition: Over a period of 1-2 hours, add the contents of the dropping funnel to the vigorously stirred solution of the dipolarophile at the optimal reaction temperature (this may range from 0 °C to room temperature).
-
Monitoring: Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting materials.
-
Workup: Upon completion, proceed with the standard aqueous workup and purification.
FAQ 3: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
A: While the isoxazole ring is generally considered aromatic and stable, it possesses a labile N-O bond that can be susceptible to cleavage under certain conditions.[5][11] Decomposition during workup or purification often points to unintended exposure to harsh pH conditions, particularly basic environments.
Underlying Causality: Ring Stability
The stability of the isoxazole ring is highly pH-dependent.
-
Acidic Conditions: Most isoxazoles are relatively stable in acidic media.[12] However, strong acid catalysis can lead to degradation at elevated temperatures.
-
Neutral Conditions: Generally stable.
-
Basic Conditions: The isoxazole ring is most vulnerable under basic conditions. Base-catalyzed ring opening is a known degradation pathway, especially for 3-unsubstituted isoxazoles.[13][14] The rate of this decomposition is also temperature-dependent, increasing significantly at higher temperatures.[14]
Troubleshooting Protocol: Preserving Your Product
Step 1: pH-Neutral Workup
-
Avoid using strong bases like NaOH or KOH for extractions. Opt for milder bases like saturated sodium bicarbonate (NaHCO₃) solution and use it sparingly.
-
If your reaction was run under basic conditions, neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium chloride solution or dilute HCl) to a pH of ~7 before extraction.
Step 2: Mindful Purification
-
Chromatography: When performing silica gel chromatography, be aware that standard silica gel can be slightly acidic. While generally safe for most isoxazoles, highly sensitive derivatives might benefit from using deactivated or neutral silica gel. Avoid using alumina, which can be basic and may cause degradation on the column.
-
Distillation: If your product is volatile, be cautious with high temperatures during distillation, as this can accelerate degradation, especially if any basic impurities are present.
Step 3: Storage
-
Store your purified isoxazole in a cool, dark place. For long-term storage, consider keeping it under an inert atmosphere (N₂ or Ar).
FAQ 4: I am seeing unexpected ring-opened products. What reaction conditions favor isoxazole ring cleavage?
A: The cleavage of the isoxazole N-O bond is not just a degradation pathway but also a powerful synthetic strategy to unmask functional groups like β-amino enones, 1,3-dicarbonyls, or γ-amino alcohols.[5][11] Understanding the conditions that promote this cleavage is key to either avoiding it or exploiting it.
Underlying Causality: Mechanisms of Ring Opening
Several mechanisms can lead to the opening of the isoxazole ring.
Caption: Major pathways for isoxazole ring cleavage.
-
Reductive Cleavage: This is a common method for synthetically useful ring opening. Catalytic hydrogenation (e.g., using H₂ with Raney Nickel or Palladium on carbon) cleaves the N-O bond to initially yield a β-amino enone.[11] Further reduction can lead to a γ-amino alcohol. Other reducing agents like iron in the presence of ammonium chloride can also be effective.[15]
-
Base-Catalyzed Cleavage: Strong bases can deprotonate the C3 or C5 position, initiating a ring-opening cascade. For 3-unsubstituted isoxazoles, deprotonation at C3 is often the first step, leading to N-O bond scission.[13] This pathway can yield various products, including β-ketonitriles.
-
Transition Metal-Catalyzed Opening: Certain transition metals, such as iron(III) or ruthenium(II), can catalyze the cleavage of the isoxazole ring, often proceeding through a nitrene intermediate.[16] This strategy is used in cascade reactions to construct other heterocyclic systems like pyrroles and pyridines.[16]
Preventative Measures
If ring opening is an unwanted side reaction, carefully review your reaction and workup conditions:
-
Avoid Reductive Conditions: Be mindful of reagents that can act as reducing agents, even if not explicitly intended for that purpose.
-
Control Basicity: As detailed in FAQ 3, strictly control the pH, especially avoiding strong bases and elevated temperatures.
-
Metal Contamination: Ensure your glassware is clean and that reagents are free from catalytic amounts of transition metal impurities that could trigger unintended ring opening.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the isoxazole scaffold in their work. Isoxazoles are a cornerstone heterocyclic motif in pharmaceuticals and agrochemicals, making mastery of their synthesis critical.
This document moves beyond standard protocols to provide a deeper understanding of the underlying principles governing the most common synthetic routes. We will address frequent challenges in a direct question-and-answer format, offering solutions grounded in mechanistic insight and field-proven experience. Our goal is to empower you to not just follow a recipe, but to troubleshoot and optimize your reactions with confidence.
Section 1: Core Synthesis Methodologies
Two highly versatile and widely adopted methods for constructing the isoxazole ring are:
-
[3+2] Cycloaddition of Nitrile Oxides and Alkynes: This is a powerful convergent approach where a nitrile oxide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) to form the isoxazole ring in a single step.[1][2] The primary challenge lies in the management of the nitrile oxide, a transient species that must be generated in situ.[3]
-
Condensation of 1,3-Dicarbonyls with Hydroxylamine: A classic and robust method involving the reaction of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[4][5] This pathway is often straightforward but can present challenges related to regioselectivity when using unsymmetrical dicarbonyls.[6]
The following sections will dissect the common issues encountered in both methodologies.
Section 2: Troubleshooting Guide & FAQs
This section is structured to address the most pressing experimental issues.
Problem Category: Low Yields & Reaction Inefficiency
Q1: My 1,3-dipolar cycloaddition is giving a low yield. What are the primary causes and how can I improve it?
A1: Low yields in this reaction are most frequently traced back to the stability and reactivity of the nitrile oxide intermediate.
-
Causality: Nitrile oxides are high-energy, transient species. Their primary unproductive pathway is dimerization to form stable furoxans (1,2,5-oxadiazole-2-oxides).[7][8] This dimerization is a second-order process, meaning its rate increases exponentially with the concentration of the nitrile oxide. If the cycloaddition with your alkyne is slow, dimerization will dominate.[9]
-
Troubleshooting Steps:
-
Control Nitrile Oxide Concentration: The most effective strategy is to generate the nitrile oxide slowly in situ in the presence of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired bimolecular cycloaddition over dimerization.[10] If using the popular De Sarlo or Mukaiyama methods (dehydration of primary nitroalkanes), add the dehydrating agent (e.g., phenyl isocyanate) or base portion-wise.[11]
-
Check Your Precursor & Generation Method: The classic method involves dehydrohalogenation of a hydroximoyl chloride with a base like triethylamine (Et₃N).[12] Ensure the hydroximoyl chloride is pure and dry. Alternative "greener" methods, like the oxidation of aldoximes with reagents such as chloramine-T, N-chlorosuccinimide (NCS), or Oxone, can be highly efficient and avoid the preparation of the hydroximoyl chloride intermediate.[3][13][14]
-
Increase Dipolarophile Concentration: Use a slight excess (1.1-1.5 equivalents) of the alkyne. According to Le Châtelier's principle, this will push the equilibrium towards the product and increase the rate of the productive cycloaddition relative to the dimerization side reaction.[7]
-
Optimize Temperature: While higher temperatures can increase the rate of cycloaddition, they can also accelerate decomposition and dimerization.[7] Attempt the reaction at room temperature first. If it is sluggish, gently heat to 40-60 °C. Avoid aggressive heating unless necessary.
-
Q2: The condensation reaction between my 1,3-dicarbonyl and hydroxylamine is slow or incomplete. What parameters should I adjust?
A2: This reaction is typically robust, so sluggishness often points to issues with pH, intermediates, or activation.
-
Causality: The reaction proceeds through initial nucleophilic attack of hydroxylamine on one of the carbonyls to form an oxime or a 5-hydroxyisoxazolidinone intermediate, followed by cyclization and dehydration.[4][5][15] The pH of the medium is critical; the hydroxylamine needs to be in its free base form (NH₂OH) to be nucleophilic, but the final dehydration step is acid-catalyzed.
-
Troubleshooting Steps:
-
pH Control is Key: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base must be added to liberate the free nucleophile. Using a buffered system or a base like sodium acetate, pyridine, or sodium carbonate is common.[5][16] The optimal pH is often weakly acidic to neutral (pH 4-7) to balance the need for a free nucleophile with the acid-catalyzed dehydration.
-
Solvent Choice: Protic solvents like ethanol or methanol are standard as they effectively solvate the intermediates. For stubborn substrates, running the reaction in a higher-boiling solvent like acetic acid can be effective, as it acts as both the solvent and the acid catalyst for the final dehydration step.
-
Activate the Carbonyl: For less reactive dicarbonyls, converting them to a more reactive equivalent can be beneficial. For example, using β-enamino diketones can offer milder reaction conditions and provide excellent regiochemical control.[6]
-
Problem Category: Poor Regioselectivity
Q3: I'm getting a mixture of 3,5- and 3,4-disubstituted isoxazoles from my cycloaddition. How can I control this?
A3: Regioselectivity in 1,3-dipolar cycloadditions is a classic challenge governed by frontier molecular orbital (FMO) theory, as well as sterics.[1][17]
-
Causality: The reaction regiochemistry depends on the alignment of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. The favored regioisomer arises from the interaction with the smallest HOMO-LUMO energy gap. Generally, for terminal alkynes, the larger orbital coefficient on the nitrile oxide's oxygen atom prefers to align with the larger coefficient on the substituted carbon of the alkyne.
-
Electronic Control: Electron-withdrawing groups on the alkyne typically favor the formation of 5-substituted isoxazoles.
-
Steric Control: Bulky substituents on both the nitrile oxide and the alkyne will orient to minimize steric clash, often leading to the 3,5-disubstituted product.
-
-
Troubleshooting & Control Strategies:
-
Use Copper Catalysis: The copper(I)-catalyzed cycloaddition of terminal alkynes and in situ generated nitrile oxides (from aldoximes) is highly regioselective, almost exclusively yielding 3,5-disubstituted isoxazoles.[11] This is a reliable method for ensuring a single regioisomer.
-
Modify Electronic Properties: If possible, alter the electronic nature of the substituents. For example, using an alkynyliodide has been shown to provide excellent regioselectivity.[11]
-
Leverage Sterics: Employ a bulky protecting group or substituent near the reaction center on either the nitrile oxide precursor or the alkyne to sterically direct the cycloaddition to a single isomer.
-
Q4: My reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine gives a mixture of regioisomers. How can I direct the outcome?
A4: This is a common problem when, for example, a β-ketoester is used. The hydroxylamine can react with either the ketone or the ester carbonyl first, leading to two different isoxazole products.[15]
-
Causality: The selectivity is determined by the relative electrophilicity of the two carbonyl carbons. Ketones are generally more electrophilic and react faster than esters. However, the initial adduct can be in equilibrium, and the final product ratio is often determined by the thermodynamics of the cyclization and dehydration steps.[6][15]
-
Control Strategies:
-
Modify Reaction Conditions: The choice of solvent and the use of additives can direct the regioselectivity. For instance, using a Lewis acid like BF₃ can activate a specific carbonyl group.[6] Varying the pH can also influence which intermediate is favored.[15]
-
Use a Pre-functionalized Substrate: A highly reliable method is to use a substrate where the two carbonyls have been differentiated. Reacting a β-enamino ketone or a vinylogous ester with hydroxylamine provides excellent regiochemical control, as the initial attack of the hydroxylamine is directed to the ketone carbonyl.[6][18]
-
Section 3: Key Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Isoxazole Synthesis
This protocol is adapted from the work of Fokin and coworkers and provides high yields of 3,5-disubstituted isoxazoles.[11]
-
To a stirred solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add sodium ascorbate (0.2 mmol, 20 mol%).
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%) in water (1 mL).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted isoxazole.
Protocol 2: Classic Condensation of a 1,3-Diketone
This is a general procedure for the synthesis of isoxazoles from symmetrical 1,3-diketones.
-
Dissolve the 1,3-diketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 mmol) followed by sodium acetate (1.5 mmol).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-6 hours. Monitor the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (50 mL) and stir. The product will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
The crude product can be recrystallized from ethanol or purified by column chromatography.
Section 4: Data & Optimization Tables
Table 1: Comparison of Common Nitrile Oxide Generation Methods
| Method | Precursor | Reagents/Conditions | Advantages | Disadvantages | Reference(s) |
| Dehydrohalogenation | Hydroximoyl Chloride | Et₃N or other non-nucleophilic base | Well-established, reliable | Precursor must be synthesized separately; can be unstable | [12][19] |
| Oxidation (NCS/NBS) | Aldoxime | N-Chlorosuccinimide or N-Bromosuccinimide, Base | One-pot from stable aldoxime | Stoichiometric halogenated waste | [9][13] |
| Oxidation (Oxone) | Aldoxime | Oxone, NaCl, Na₂CO₃, in MeCN/H₂O | "Green" reagents, mild conditions, broad scope | Requires aqueous conditions, may affect sensitive substrates | [3][20] |
| Dehydration (Mukaiyama) | Primary Nitroalkane | Phenyl isocyanate, Et₃N | Good for aliphatic nitrile oxides | Isocyanate reagent is toxic | [11] |
Section 5: Mechanistic & Workflow Diagrams
Below are simplified diagrams illustrating the core transformations and a logical troubleshooting workflow.
Caption: Mechanism of 1,3-dipolar cycloaddition.
Caption: Pathway for isoxazole synthesis from 1,3-dicarbonyls.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Technical Support Center: A-Z Guide to Overcoming Regioisomer Formation in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of drugs ranging from anti-inflammatories to antibiotics.[1][2] However, their synthesis is frequently complicated by the formation of regioisomeric mixtures, which reduces the yield of the desired product, complicates purification, and can lead to inconsistent biological data.[1][2]
This guide provides in-depth, field-proven insights into the common challenges of regioisomer formation and offers robust, evidence-based solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Isoxazole Regioisomerism
Q1: What are the primary synthetic routes to isoxazoles and which are most susceptible to regioisomer formation?
A1: There are two principal, and highly versatile, methods for synthesizing the isoxazole ring, both of which can suffer from a lack of regiocontrol if not properly managed:
-
[3+2] Cycloaddition (Huisgen Cycloaddition): This is a powerful reaction involving a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[3][4] When an unsymmetrical alkyne is used, the nitrile oxide can add in two different orientations, leading to a mixture of 3,4- and 3,5-disubstituted isoxazoles. Thermal, uncatalyzed versions of this reaction are particularly prone to yielding mixtures.[5]
-
Condensation of 1,3-Dicarbonyls with Hydroxylamine: Known as the Claisen isoxazole synthesis, this is one of the oldest and most direct methods.[1][2][6] However, if the 1,3-dicarbonyl compound is unsymmetrical, hydroxylamine can attack either carbonyl group, leading to two different regioisomeric isoxazoles.[1][2] This approach can also be limited by harsh reaction conditions and poor selectivity.[1][2]
Q2: Why is controlling regioisomer formation so critical in a drug development context?
A2: In drug development, the precise three-dimensional structure of a molecule dictates its biological activity. Regioisomers, while having the same molecular formula, have different structures where substituents are placed at different positions on the isoxazole ring. This seemingly small difference can lead to vastly different pharmacological profiles:
-
Binding Affinity: One isomer might fit perfectly into the binding pocket of a target protein, while the other may not fit at all.
-
Toxicity: An undesired regioisomer could be toxic or have off-target effects.
-
Pharmacokinetics: Properties like absorption, distribution, metabolism, and excretion (ADME) can differ significantly between isomers.
-
Regulatory Hurdles: Regulatory agencies like the FDA require drug substances to be highly pure and well-characterized. A difficult-to-separate isomeric mixture can be a significant barrier to approval.
Therefore, controlling regioselectivity is not just about maximizing yield; it is fundamental to ensuring the safety, efficacy, and reproducibility of a potential therapeutic agent.
Part 2: Troubleshooting Guide for 1,3-Dipolar Cycloadditions
This is the most common scenario where regioselectivity becomes a challenge. The outcome of the reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne (R'-C≡C-H) is highly dependent on reaction conditions.
Q3: My thermal [3+2] cycloaddition is yielding a roughly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?
A3: This is a classic problem in Huisgen cycloadditions. The lack of selectivity arises from the similar energy levels of the two possible transition states. To decisively favor the 3,5-disubstituted product, the most robust and widely adopted strategy is to switch from a thermal reaction to a Copper(I)-catalyzed nitrile oxide-alkyne cycloaddition (Cu-NOAC) .[5][7]
Causality—The "Why": The mechanism shifts from a concerted pericyclic reaction to a stepwise process. The copper(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide intermediate.[5] This intermediate then reacts with the nitrile oxide in a way that is highly biased, both sterically and electronically, to furnish the 3,5-disubstituted isoxazole with exceptional regioselectivity.[5]
Experimental Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via in situ Nitrile Oxide Generation
This one-pot protocol is efficient and avoids isolating the often-unstable nitrile oxide intermediate.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol), the aldoxime precursor (1.2 mmol), and a copper source such as CuSO₄·5H₂O (0.05 mmol, 5 mol%).
-
Solvent: Add a solvent system, often aqueous t-BuOH or a deep eutectic solvent like a choline chloride:urea mixture.[8]
-
In situ Nitrile Oxide Generation: Add an oxidant like Chloramine-T (1.5 mmol) or N-chlorosuccinimide (NCS) to the mixture.[8][9] This will oxidize the aldoxime in situ to the corresponding nitrile oxide.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate (3 x 15 mL). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.
Q4: I need to synthesize the 3,4-disubstituted isoxazole, but copper catalysis gives me the wrong isomer. What should I do?
A4: To reverse the regioselectivity and obtain the 3,4-disubstituted isomer, you must use a different catalytic system. Ruthenium(II) catalysts are known to promote the formation of the 3,4-disubstituted regioisomer from terminal alkynes and nitrile oxides.[5][7]
Causality—The "Why": Ruthenium catalysts operate through a different mechanistic pathway than copper. While the exact mechanism is complex, it is believed to involve the formation of a ruthenium-vinylidene intermediate which alters the mode of addition of the nitrile oxide, favoring the transition state that leads to the 4-substituted product. This provides a complementary regiochemical outcome to the copper-catalyzed methods.[7]
Troubleshooting Workflow: Metal-Catalyzed Cycloadditions
Caption: Decision workflow for catalyst selection in [3+2] cycloadditions.
Part 3: Troubleshooting Guide for 1,3-Dicarbonyl Condensations
Q5: My reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine is giving a mixture of regioisomers. How can I control the outcome?
A5: Regiocontrol in this classic synthesis hinges on exploiting the subtle differences in reactivity between the two carbonyl groups. The key parameters to adjust are pH and the use of activating agents or modified substrates .[1][10]
Causality—The "Why": The reaction proceeds via initial formation of an oxime at one of the carbonyls, followed by cyclization and dehydration.[6] The more electrophilic carbonyl will react preferentially with hydroxylamine. You can influence this electrophilicity:
-
pH Control: Under acidic conditions, the ketone carbonyl is more readily protonated and activated towards nucleophilic attack than an ester carbonyl, directing the reaction.[10] Conversely, under neutral or basic conditions, the inherent reactivity difference between the two carbonyls dictates the outcome.
-
Lewis Acids: A Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) can selectively coordinate to and activate one carbonyl group over the other, providing excellent regiochemical control.[1]
-
Substrate Modification: Converting one of the carbonyls into a less reactive enamine or enol ether effectively "protects" it, directing the initial attack of hydroxylamine to the remaining, more reactive carbonyl.[1][2]
Table 1: Influence of Reaction Conditions on Regioselectivity
| Starting Material | Reagents & Conditions | Major Regioisomer | Rationale | Reference |
| Aryl β-ketoester | NH₂OH·HCl, Acidic pH | 3-Aryl-5-alkoxycarbonylisoxazole | Acid protonates the more basic ketone, making it more electrophilic. | --INVALID-LINK-- |
| β-Enamino diketone | NH₂OH·HCl, BF₃·OEt₂ , CH₂Cl₂ | 3,4-Disubstituted isoxazole | BF₃ acts as a Lewis acid, activating the ketone carbonyl for cyclization. | --INVALID-LINK--[1][2] |
| β-Enamino diketone | NH₂OH·HCl, Pyridine , EtOH | 4,5-Disubstituted isoxazole | Pyridine acts as a base, favoring a different cyclization pathway. | --INVALID-LINK--[1][2] |
Part 4: Advanced Strategies for Regiocontrol
Q6: Are there any general strategies, like using directing groups, to ensure high regioselectivity?
A6: Yes. When standard methods fail, a directing group strategy can be highly effective. This involves temporarily installing a group on your dipolarophile (the alkyne or alkene) that forces the cycloaddition to proceed with a single, predictable orientation.
A powerful example is the use of a vinylphosphonate bearing a leaving group .[11]
Causality—The "Why": In this strategy, a vinylphosphonate with a leaving group (like a bromine atom) is used as the dipolarophile. The nitrile oxide adds with a defined regiochemistry. Following the cycloaddition, the leaving group is eliminated, and the phosphonate can be removed or transformed, yielding a single regioisomer of the desired isoxazole. This multi-step, one-pot sequence provides excellent control where simpler methods might fail.[11][12]
Mechanism Diagram: Catalyst-Controlled Regioselectivity
Caption: Contrasting outcomes of thermal vs. metal-catalyzed cycloadditions.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Nucleoside and nucleotide analogues by catalyst free Huisgen nitrile oxide–alkyne 1,3-dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
Welcome to the technical support guide for the purification of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. As a molecule featuring a basic primary amine, its purification via standard silica gel column chromatography presents specific, yet manageable, challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to ensure reproducible success.
Compound Characteristics at a Glance
Understanding the physicochemical properties of this compound is the first step toward developing a robust purification strategy. Its key feature is the primary amine (pKa estimated to be around 9-10), which dictates its behavior on common stationary phases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem[1] |
| Molecular Weight | 188.23 g/mol | PubChem[1] |
| Appearance | Solid / White powder | Sigma-Aldrich, HENAN NEW BLUE CHEMICAL[2] |
| Key Functional Group | Primary Amine (-CH₂NH₂) | PubChem[1] |
| Chemical Nature | Basic | Inferred from amine group |
Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of this compound and similar basic compounds.
Question 1: My compound is streaking severely on the silica TLC plate and I'm getting broad, tailing peaks from my column. Why is this happening and how can I fix it?
Answer: This is the most frequent issue when purifying organic amines on standard silica gel.[3]
-
The Cause (Acid-Base Interaction): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic primary amine group of your compound undergoes a strong acid-base interaction with these silanols. This interaction is often strong enough to cause your compound to bind almost irreversibly, leading to significant tailing (streaking) as the eluent struggles to displace it.[3] In severe cases, the compound may not elute at all.
-
The Solutions:
-
Mobile Phase Modification (The Competing Base Method): The most common and effective solution is to add a small amount of a competing base to your mobile phase.[4] This base will "neutralize" the acidic silanol sites, minimizing their interaction with your target compound.
-
Recommended Modifier: Triethylamine (TEA) is the standard choice. Start by adding 0.5-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
-
Alternative: Ammonium hydroxide can also be used, particularly in highly polar solvent systems like DCM/MeOH.[5] A common mixture is 80:18:2 DCM:MeOH:NH₄OH for very polar amines.[5]
-
-
Choosing an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is covalently modified with amino groups, creating a basic surface that repels the amine compound and prevents the problematic acid-base interaction, often resulting in sharp, symmetrical peaks with simple eluents like Hexane/Ethyl Acetate.[3][5]
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems.[5]
-
-
Below is a troubleshooting workflow for peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
Question 2: My compound won't move from the baseline on the TLC plate, even in 20% Methanol/Dichloromethane. What should I do?
Answer: This indicates that your compound is highly polar and/or is strongly adsorbed to the stationary phase.
-
The Cause: The combination of the polar isoxazole ring and the protonated (and thus highly polar) amine group makes the molecule bind very strongly to the polar silica gel. The solvent system is not polar enough to elute it.
-
The Solutions:
-
Increase Mobile Phase Polarity Drastically: You may need a significantly more polar system.
-
Add a Base: First, ensure you have a base like TEA or NH₄OH in your eluent, as described in Question 1. This is critical. An un-neutralized amine will stick to the baseline regardless of solvent polarity.
-
Increase Methanol Concentration: Gradually increase the percentage of methanol. A system of 80:18:2 DCM:MeOH:NH₄OH is a powerful eluent for very polar amines.[5]
-
-
Switch to Reversed-Phase (RP) Chromatography: If your compound is too polar for normal-phase, reversed-phase is an excellent alternative.[5]
-
Principle: In RP chromatography, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds elute earlier.
-
Method: To increase retention of your basic amine on a C18 column, the mobile phase pH should be adjusted to be about two units above the amine's pKa, keeping it in its more hydrophobic, free-base form.[4] Using a mobile phase of water/acetonitrile with 0.1% TEA can be a very effective strategy.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a TLC method for this compound? A good starting point is 50% Ethyl Acetate in Hexane, with 1% Triethylamine (TEA) added. Spot your compound and see where it runs. If it stays at the baseline, increase the polarity by switching to a Dichloromethane/Methanol system (e.g., 95:5 DCM:MeOH with 1% TEA). Adjust the solvent ratio until you achieve an Rf value of 0.2-0.4 for optimal separation on a column.[6]
Q2: How do I remove the triethylamine (TEA) from my purified fractions? Since TEA is volatile (boiling point ~89 °C), it can often be removed by co-evaporation with a lower-boiling solvent. After pooling your fractions, concentrate them on a rotary evaporator. Add a solvent like dichloromethane or toluene and evaporate again. Repeating this process 2-3 times is usually sufficient to remove most of the TEA.
Q3: My compound seems to be decomposing on the column. How can I check for this and prevent it? The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6]
-
Stability Test (2D TLC): Spot your crude material on a TLC plate. After running the plate in the first dimension, let it dry completely, then turn it 90 degrees and run it again in the same solvent system. If you see spots that are not on the 45-degree diagonal, it indicates that decomposition occurred on the plate, which is a strong predictor of decomposition on a column.[6]
-
Prevention: If your compound is acid-sensitive, deactivating the silica by pre-treating it with a base or switching to a less acidic stationary phase like alumina or Florisil is recommended.[6]
Q4: Is it better to load my sample wet or dry? Dry loading is often superior, especially if your compound has limited solubility in the starting mobile phase.[7] Dissolving the sample in a strong solvent and loading it directly can lead to band broadening and poor separation.
-
Dry Loading Method: Dissolve your crude product in a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column.[7]
Standard Purification Protocol: Normal-Phase Chromatography
This protocol assumes a standard silica gel column and a mobile phase modified with triethylamine.
Materials and Reagents:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents: Ethyl Acetate, Hexane (or Dichloromethane, Methanol) - HPLC grade
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes/flasks
Step-by-Step Methodology:
-
Develop TLC Method:
-
Find a solvent system that gives your target compound an Rf of 0.2-0.4 and separates it from impurities. Crucially, add 0.5-1% TEA to this solvent system. A common starting point is 70:30:1 Hexane:EtOAc:TEA.
-
-
Prepare the Column:
-
Slurry Packing: In a beaker, mix silica gel with your initial, low-polarity mobile phase (e.g., 90:10:1 Hexane:EtOAc:TEA) to form a consistent slurry.
-
Packing: Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, avoiding air bubbles. The final packed silica bed should be flat.
-
Equilibration: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a polar solvent (e.g., DCM).
-
Add silica gel (approx. 2x the mass of your crude product) and evaporate the solvent until a dry powder is formed.
-
Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.
-
-
Elute and Collect Fractions:
-
Carefully add your mobile phase to the column.
-
Begin eluting the column using gentle air pressure, maintaining a consistent flow rate. Do not let the column run dry.[7]
-
Collect fractions of a consistent volume.
-
If using a gradient, slowly and systematically increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).
-
-
Monitor Fractions:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain your pure product.
-
-
Isolate the Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and TEA using a rotary evaporator. Co-evaporation with DCM or toluene may be necessary to remove residual TEA.
-
Place the final product under high vacuum to remove any remaining solvent traces.
-
Experimental Workflow Diagram:
Caption: Workflow for column chromatography purification.
References
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newblue.lookchem.com [newblue.lookchem.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stability of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine in Solution
Welcome to the technical support center for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide troubleshooting advice and frequently asked questions (FAQs) based on established principles of organic and medicinal chemistry.
Introduction
This compound is a chemical compound with the molecular formula C₁₁H₁₂N₂O[1]. Like many isoxazole-containing molecules, it holds potential for various research applications due to its structural motifs, which are found in numerous biologically active compounds[2][3][4][5]. However, the stability of this compound in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide will help you navigate potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound's isoxazole ring and methylamine group can be susceptible to acid or base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.
Q2: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?
A2: A decrease in concentration suggests that the compound is degrading. The most likely culprits are hydrolysis, photolysis, or thermal degradation. To troubleshoot this, consider the following:
-
Storage Conditions: Are you storing the solution at an appropriate temperature and protected from light? For long-term storage, solutions should typically be kept at low temperatures (e.g., -20°C or -80°C) in amber vials or wrapped in aluminum foil.
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers, can initiate degradation.
-
pH of the Solution: If your solvent is not buffered, its pH could be contributing to degradation.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound, several degradation pathways are plausible. A primary concern is the hydrolytic cleavage of the isoxazole ring, particularly under acidic conditions, which can lead to the formation of a β-dicarbonyl compound and hydroxylamine. The methylamine group could also undergo oxidation.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Analysis
If you observe additional, unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram, it is likely that your compound is degrading.
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will serve as your baseline (t=0) and help you determine if the degradation is occurring during sample preparation or analysis.
-
Conduct a forced degradation study: To identify the nature of the degradation products, you can intentionally stress your sample under various conditions. This will help you develop a stability-indicating analytical method.[6]
| Stress Condition | Typical Protocol | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Cleavage of the isoxazole ring |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Ring opening or other base-catalyzed reactions |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the methylamine or other parts of the molecule |
| Thermal Degradation | Heat solution at 60-80°C for 48 hours | General decomposition |
| Photostability | Expose solution to a light source (as per ICH Q1B guidelines) | Photolytic cleavage or rearrangement[7][8] |
dot
Caption: A typical workflow for a forced degradation study.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results in biological assays can often be traced back to the instability of the test compound.
Troubleshooting Steps:
-
Use freshly prepared solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Assess stability in your assay media: The pH and components of your cell culture or assay buffer could be affecting the compound's stability. Incubate the compound in the assay media for the duration of your experiment and then analyze it by HPLC to check for degradation.
-
Consider the pKa of the methylamine group: The methylamine group will be protonated at physiological pH. This can affect its solubility and interaction with other components in your assay.
Potential Degradation Pathway: Acid-Catalyzed Hydrolysis
A likely degradation pathway for isoxazoles in acidic aqueous solutions is hydrolysis.[9] For this compound, this could proceed as follows:
dot
Caption: A plausible acid-catalyzed hydrolysis pathway.
Recommended Analytical Methods for Stability Testing
To properly assess the stability of this compound, a validated stability-indicating analytical method is crucial.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution of water (with formic acid or ammonium acetate) and acetonitrile or methanol is a good starting point.[10][11]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated degradation products.
Storage Recommendations
To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures: -20°C for short-term storage and -80°C for long-term storage.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Prepared in appropriate solvents: Use high-purity, degassed solvents. If possible, prepare stock solutions in a non-protic solvent like DMSO or DMF and dilute into aqueous buffers immediately before use.
References
- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. ijsdr.org [ijsdr.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Poor Solubility of Isoxazole Derivatives in Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common hurdles in preclinical research: the poor aqueous solubility of isoxazole derivatives. Isoxazole-containing compounds are a cornerstone of modern medicinal chemistry, appearing in numerous drugs and clinical candidates due to their versatile biological activities.[1][2] However, their often rigid and lipophilic nature can lead to significant challenges in obtaining reliable and reproducible data from in vitro assays.
This document is designed to be a practical, field-proven resource. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions to overcome solubility-related obstacles in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns researchers face when working with isoxazole derivatives.
Q1: Why do so many of my isoxazole derivatives exhibit poor aqueous solubility?
The solubility challenge with isoxazole derivatives is rooted in their chemical structure. The isoxazole ring itself is a polar heterocyclic system.[3] However, the substituents attached to this core, which are crucial for defining a compound's pharmacological activity, are often large, aromatic, and lipophilic.[1][4] This creates a molecule with poor overall aqueous solubility due to:
-
High Crystal Lattice Energy: The planar, aromatic nature of many derivatives promotes strong intermolecular π-π stacking in the solid state. This creates a highly stable crystal lattice that is difficult for water molecules to break apart and solvate.[5]
-
Hydrophobicity: The addition of non-polar functional groups required for target binding increases the compound's lipophilicity, leading to unfavorable interactions with the polar water environment. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making this a widespread issue.[6]
Q2: What are the immediate signs of solubility issues in my assay?
Solubility problems can manifest in several ways, often leading to misleading or entirely incorrect results. Be vigilant for these red flags:
-
Visible Precipitation: This is the most obvious sign. You might see a cloudy suspension, crystals, or a film on the surface of your assay plates or tubes after adding your compound (which is typically dissolved in an organic solvent like DMSO) to the aqueous assay buffer.[5]
-
Inconsistent and Non-Reproducible Data: If you observe high variability between replicate wells or between experiments run on different days, poor solubility is a likely culprit. The actual concentration of the dissolved, active compound is fluctuating.[5]
-
A "Flattened" Dose-Response Curve: The response may increase with concentration up to a point and then plateau abruptly. This indicates that you have reached the solubility limit of the compound in the assay medium. Any additional compound added is simply precipitating out and is not available to interact with the target.
-
Low Perceived Potency: If a compound is precipitating, its effective concentration is much lower than its nominal concentration, making it appear less potent than it actually is.
Q3: What is the difference between thermodynamic and kinetic solubility, and which one matters for my assay?
Understanding this distinction is critical for assay development.
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is determined by incubating the solid compound with the solvent for an extended period (e.g., 24 hours) until equilibrium is reached.[7]
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) into an aqueous buffer. It reflects the compound's ability to stay in a supersaturated, metastable state before it precipitates.[7]
For most in vitro assays, kinetic solubility is the more relevant parameter. This is because experimental protocols almost always involve the rapid dilution of a DMSO stock into an aqueous medium. Your goal is to keep the compound in solution for the duration of the assay, even if it is in a thermodynamically unstable supersaturated state.[7]
Q4: I'm using 100% DMSO to make my stock solution, which dissolves my compound perfectly. Is that not enough?
While DMSO is an excellent solvent for creating high-concentration stock solutions, it does not guarantee solubility in your final aqueous assay buffer. This is a very common misconception. The problem arises when you dilute the DMSO stock into the buffer. The dramatic decrease in organic solvent concentration (typically to <1% DMSO) can cause the compound to crash out of solution. The final concentration of your compound must be below its kinetic solubility limit in the final assay buffer, not the stock solvent.
Part 2: Troubleshooting Guides & Experimental Protocols
When faced with a poorly soluble isoxazole derivative, a systematic approach is the key to success. This section provides a logical workflow and detailed protocols for common solubilization techniques.
Guide 1: A Systematic Workflow for Solubility Enhancement
Before attempting complex formulations, it is crucial to follow a logical troubleshooting sequence. Start with the simplest and most common methods and progress to more advanced techniques only if necessary. The following decision-making workflow provides a structured approach.
Caption: Decision-Making Workflow for Tackling Poor Solubility.
Guide 2: Optimizing Co-Solvent Systems
The simplest method to improve solubility is to modify the solvent environment by adding a water-miscible organic solvent, or "co-solvent".[8] This increases the solvent's capacity to dissolve hydrophobic compounds.
Causality: Co-solvents work by reducing the polarity of the aqueous medium. This lowers the energy penalty required to create a cavity in the solvent for the non-polar solute, thereby favoring dissolution.[9]
Protocol 1: Co-Solvent Screening
-
Prepare Stock Solutions: Create a high-concentration stock of your isoxazole derivative in 100% DMSO (e.g., 10-50 mM).
-
Select Co-solvents: Choose a panel of common, assay-compatible co-solvents. See Table 1 for suggestions.
-
Prepare Assay Buffers: Prepare your standard assay buffer containing increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% final concentration). Crucially, ensure your assay's biological components (enzymes, cells) can tolerate these concentrations.
-
Test Dilution: Add your DMSO stock to each co-solvent-modified buffer to achieve your desired final compound concentration.
-
Observe and Incubate: Visually inspect for precipitation immediately and again after a typical assay incubation period (e.g., 1-2 hours) at the relevant temperature. A nephelometry-based plate reader can be used for a more quantitative assessment of precipitation.
-
Select Optimal Condition: Choose the lowest concentration of co-solvent that maintains your compound in solution without negatively impacting assay performance.
Table 1: Common Co-solvents for Assay Development
| Co-Solvent | Typical Starting Concentration | Max Tolerated (Assay Dependent) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.5 - 1% | ~5% | Most common starting point. High concentrations can be toxic to cells. |
| Ethanol | 1 - 2% | ~10% | Good for many compounds, but can affect protein stability. |
| Polyethylene Glycol 400 (PEG-400) | 1 - 5% | ~20% | A less harsh solvent, often well-tolerated in cellular assays. |
| Propylene Glycol | 1 - 5% | ~15% | Similar properties to PEG-400. |
Guide 3: Leveraging pH for Ionizable Derivatives
If your isoxazole derivative contains an ionizable functional group (e.g., a basic amine or an acidic phenol/carboxylic acid), altering the pH of the assay buffer can dramatically increase solubility.[9]
Causality: According to the Henderson-Hasselbalch equation, adjusting the pH away from the compound's pKa increases the proportion of the ionized (charged) form. This charged species is almost always significantly more soluble in aqueous media than the neutral form.[9][10]
A Critical Warning: The isoxazole ring can be susceptible to chemical degradation, particularly base-catalyzed ring opening, at non-neutral pH.[11] One study on an isoxazole-containing naphthoquinone showed specific acid catalysis at pH < 3.5.[12] It is imperative to assess the stability of your specific compound at the tested pH over the course of your assay.
Protocol 2: pH-Dependent Solubility Profiling
-
Identify Ionizable Groups: Analyze the structure of your derivative to identify acidic or basic centers and estimate their pKa.
-
Prepare Buffers: Make a series of biologically compatible buffers across a relevant pH range (e.g., pH 5.0, 6.2, 7.4, 8.0).
-
Determine Kinetic Solubility: Add your compound from a DMSO stock to each buffer to a concentration where it precipitates in your standard pH 7.4 buffer.
-
Incubate and Measure: Incubate the samples for 1-2 hours. Centrifuge to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Assess Stability (Crucial): In parallel, incubate your compound in the buffers that showed good solubility. Analyze these samples by LC-MS at time zero and after the assay duration to check for the appearance of degradation products.
-
Select Optimal pH: Choose a pH that provides sufficient solubility while ensuring the compound remains chemically stable.
Guide 4: Advanced Solubilization with Cyclodextrins
When co-solvents and pH adjustment are insufficient or incompatible with your assay, cyclodextrins are a powerful alternative.[13]
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[14] Poorly soluble drugs can be encapsulated within this cavity, forming a "drug-CD inclusion complex." This complex has the water-soluble properties of the cyclodextrin exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.
Caption: Mechanism of Cyclodextrin Inclusion Complexation.
Protocol 3: Preparing a Drug-Cyclodextrin Solution
-
Prepare CD Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Drug to CD Solution: Add your solid isoxazole derivative directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock of your drug to the CD solution while vortexing vigorously. The goal is to achieve a final DMSO concentration that is as low as possible.
-
Facilitate Complexation: Sonicate the mixture in a bath sonicator for 15-30 minutes and/or shake at room temperature for several hours to facilitate the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine Concentration: Accurately measure the concentration of the solubilized drug in the filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve). This is your new, highly soluble stock solution.
-
Assay Compatibility Check: Perform a control experiment to ensure that the concentration of HP-β-CD used does not interfere with your assay's readout.
Part 3: Summary Troubleshooting Table
Table 2: Troubleshooting Common Assay Problems Related to Solubility
| Observed Problem | Probable Cause | Recommended Actions |
| Precipitate visible upon dilution into assay buffer. | The compound's final concentration exceeds its kinetic solubility in the assay medium. | 1. Reduce the final test concentration.[5]2. Implement a solubilization strategy: increase co-solvent, adjust pH, or use cyclodextrins.[6][16] |
| High variability in results; poor Z'-factor. | Inconsistent precipitation across the assay plate is leading to variable effective concentrations. | 1. Confirm solubility under final assay conditions (buffer, temperature, incubation time).2. Improve the mixing protocol upon compound addition.3. Adopt a robust solubilization method to ensure homogeneity.[5] |
| Dose-response curve plateaus unexpectedly. | The compound has reached its solubility limit; higher nominal concentrations do not increase the dissolved concentration. | 1. Determine the kinetic solubility limit and ensure the top concentration is below this value.2. Use a solubilization technique to increase the dynamic range of the assay. |
| Low compound recovery or mass balance in permeability assays (e.g., Caco-2). | The compound is adsorbing to plasticware or precipitating in the assay medium. | 1. Use low-binding plates.[17]2. Assess compound stability and solubility directly in the assay buffer.[17]3. Incorporate a solubilizer like HP-β-CD into the assay medium. |
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 9. jmpas.com [jmpas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine and Structurally Related Isoxazole Analogs in Anticancer Applications
In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents.[2][3] This guide provides an in-depth, objective comparison of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine and a curated selection of its structural analogs, with a specific focus on their potential as anticancer agents. By examining experimental data and elucidating structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform future research and development efforts.
The Isoxazole Core: A Versatile Pharmacophore
The five-membered heterocyclic isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous pharmaceuticals.[3] Its presence in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][3] The isoxazole moiety is found in a range of FDA-approved drugs, highlighting its clinical significance.[4] Furthermore, the isoxazole ring system is amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships to optimize biological activity.[2][3]
Featured Compound: this compound
This compound serves as the central point of our comparative analysis. This compound features a trisubstituted isoxazole ring with a methyl group at the 5-position, a phenyl group at the 3-position, and a methylamine substituent at the 4-position. While specific, direct comparative studies on this exact molecule are not extensively published, we can infer its potential activity by analyzing structurally similar compounds and general SAR trends for this class of molecules.
Comparative Analogs: A Focus on Anticancer Activity
To provide a meaningful comparison, we have selected a series of isoxazole analogs with reported anticancer activity. The selection is based on structural similarity to our featured compound, focusing on variations in the substitution pattern on the isoxazole and phenyl rings. The primary endpoint for comparison will be the in vitro cytotoxic activity against human cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).
The following table summarizes the cytotoxic activity of selected isoxazole analogs against various cancer cell lines. It is important to note that these results are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | - | Data not available | - |
| 2 | 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | EAC | Significant inhibition | [5] |
| 3 | Isoxazole-carboxamide derivative 2d | HeLa | 18.62 | [6] |
| 4 | Isoxazole-carboxamide derivative 2e | Hep3B | ~23 | [6] |
| 5 | 3,5-disubstituted isoxazole derivative 15 | MCF7, HeLa | Significant inhibition | [7] |
EAC: Ehrlich Ascites Carcinoma
Structure-Activity Relationship (SAR) Insights
The analysis of the compiled data, alongside established knowledge of isoxazole chemistry, allows for the deduction of several structure-activity relationships:
-
Substitution at the 3- and 5-positions: The nature of the substituents at the 3- and 5-positions of the isoxazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic groups are commonly found in active compounds.[5][7]
-
Role of the Phenyl Group: The substitution pattern on the phenyl ring at the 3-position can significantly modulate activity. The presence of electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule and its interaction with biological targets.
-
The 4-Position Substituent: The methylamine group at the 4-position of our featured compound is a key feature. This basic amine can participate in hydrogen bonding and ionic interactions with target proteins, potentially contributing to its biological activity.
Caption: Hypothetical Structure-Activity Relationship (SAR) pathways for isoxazole analogs.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for determining the in vitro anticancer activity of isoxazole derivatives using the widely accepted MTT assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
This compound and analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The isoxazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct comparative data for this compound is limited, analysis of its structural analogs suggests that this class of compounds holds significant promise. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of (isoxazolyl)methylamine derivatives. This would enable the establishment of a more definitive SAR and the identification of lead compounds for further preclinical development. Key areas of investigation should include:
-
Exploration of diverse substituents on the phenyl ring and at the 5-position of the isoxazole core.
-
Modification of the methylamine side chain to explore the impact on target binding and pharmacokinetic properties.
-
Elucidation of the mechanism of action of the most potent compounds to identify their cellular targets.
By leveraging the insights provided in this guide, the scientific community can accelerate the development of novel isoxazole-based therapeutics for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis
Introduction: The Enduring Significance of the Isoxazole Nucleus
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its prevalence in a wide array of FDA-approved drugs, such as the anti-inflammatory agent Parecoxib and the antibiotic Sulfamethoxazole, underscores its importance as a "privileged scaffold".[4][5] The isoxazole moiety's unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups contribute to its therapeutic relevance.[3][6] Furthermore, isoxazoles serve as versatile synthetic intermediates, readily undergoing ring-opening reactions to provide valuable acyclic structures like β-hydroxyketones and β-aminoalcohols.[7]
This guide provides a comparative analysis of the most prominent and field-proven methods for isoxazole synthesis. We will delve into the mechanistic underpinnings of each approach, critically evaluate their advantages and limitations, and provide actionable experimental protocols for researchers in drug discovery and chemical development.
Method 1: The Workhorse - 1,3-Dipolar Cycloaddition of Nitrile Oxides
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is arguably the most widely employed and versatile method for constructing the isoxazole and isoxazoline rings, respectively.[8][9] This reaction, a classic example of a Huisgen cycloaddition, is prized for its high efficiency and functional group tolerance.[10]
Mechanism and Regioselectivity
The reaction proceeds via a concerted, pericyclic mechanism where the π systems of the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne) interact to form a five-membered ring in a single step.[9][10] A key consideration in this synthesis is regioselectivity. The reaction of a nitrile oxide with a terminal alkyne can, in principle, yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Under thermal conditions, the reaction typically favors the formation of the 3,5-disubstituted isomer due to both steric and electronic factors.[11] However, achieving regiocontrol is a significant area of research, with metal-catalyzed variants offering powerful solutions.[12][13]
Generating the Nitrile Oxide: A Critical Choice
The nitrile oxide is a reactive intermediate that is typically generated in situ. The choice of precursor and generation method significantly impacts the reaction's scope and conditions.
-
Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method where a hydroximoyl chloride is treated with a base, such as triethylamine, to eliminate HCl and form the nitrile oxide. While effective, this method requires the pre-synthesis and handling of the hydroximoyl chloride precursor.
-
Oxidation of Aldoximes: A more direct and popular approach involves the oxidation of readily available aldoximes. A variety of oxidants can be employed, including sodium hypochlorite (bleach), hypervalent iodine reagents, and Oxone.[7][11][14][15] This method avoids the need for halogenated precursors.
-
Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides using reagents like phenyl isocyanate or the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride).[7] This method is particularly useful for constructing fused isoxazole ring systems through intramolecular cycloaddition.[7]
Intramolecular Nitrile Oxide Cycloaddition (INOC)
A powerful variant of this method is the Intramolecular Nitrile Oxide Cycloaddition (INOC), where the nitrile oxide and the alkyne (or alkene) are tethered within the same molecule.[7][11] This strategy is highly efficient for the construction of bicyclic and polycyclic systems containing a fused isoxazole or isoxazoline ring.[7] A notable advantage of the INOC reaction is that the constrained geometry can lead to the formation of otherwise difficult-to-access regioisomers, such as 3,4-disubstituted isoxazoles.[11]
Caption: Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.
Method 2: The Classic Approach - Condensation of β-Dicarbonyls with Hydroxylamine
One of the oldest and most direct methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often referred to as the Claisen isoxazole synthesis.[4][16] This method is attractive due to the ready availability of the starting materials.
Mechanism and Regioselectivity Challenges
The reaction proceeds by the initial formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. The primary challenge of this method is the lack of regioselectivity.[4] An unsymmetrical 1,3-diketone can be attacked by the nitrogen of hydroxylamine at either of the two carbonyl carbons, leading to a mixture of regioisomeric isoxazoles.[17]
However, recent studies have shown that regiochemical control can be achieved by modifying the reaction conditions (e.g., solvent, pH, additives) or by using substrates with biased reactivity, such as β-enamino diketones.[4][16] For instance, the use of Lewis acids can activate one carbonyl group over the other, directing the initial nucleophilic attack.[4]
Caption: The regioselectivity challenge in the Claisen isoxazole synthesis.
Method 3: Modern Innovations - Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for constructing heterocyclic rings with high efficiency and selectivity.[1][2] Several metal-catalyzed methods for isoxazole synthesis have been developed, offering distinct advantages over classical approaches.
-
Copper-Catalyzed Cycloadditions: Copper(I) catalysts are widely used to promote the cycloaddition of in situ generated nitrile oxides with terminal alkynes.[13] This approach often provides excellent regioselectivity for the 3,5-disubstituted isoxazole and can be performed under mild, often aqueous, conditions.[13] Other copper-catalyzed methods involve the condensation of primary nitro compounds with alkynes or cascade reactions starting from alkynyl oxime ethers.[5][18]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in formal [3+2] cycloaddition reactions, for example, between N-sulfonyl-1,2,3-triazoles and isoxazoles to generate polysubstituted 3-aminopyrroles.[19] While this is a transformation of a pre-existing isoxazole, other rhodium-catalyzed routes to the isoxazole core itself exist, often involving rhodium carbenes.[20][21]
-
Gold-Catalyzed Cycloisomerizations: Gold catalysts, particularly AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in very good yields under mild conditions.[22]
These metal-catalyzed methods often exhibit high atom economy and can tolerate a broad range of functional groups, making them valuable for complex molecule synthesis.[18]
Method 4: Efficiency by Design - Domino and Multicomponent Reactions
Domino and multicomponent reactions (MCRs) represent a highly efficient and "green" approach to isoxazole synthesis, as they allow for the construction of complex molecules in a single pot by combining three or more starting materials.[23][24]
A notable example is the electrochemical four-component domino reaction for the assembly of 3,5-disubstituted isoxazoles.[23][24][25] This method avoids the need for pre-functionalized substrates and sacrificial chemical oxidants, using electricity as a sustainable redox equivalent.[24] Other innovative approaches include ultrasound-assisted multicomponent reactions in aqueous media, aligning with the principles of green chemistry.[26][27]
Comparative Summary of Isoxazole Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. | High versatility, good functional group tolerance, high yields, intramolecular variant (INOC) is powerful. | Regioselectivity can be an issue with unsymmetrical alkynes, nitrile oxides are reactive intermediates. | 80-97%[11] |
| Claisen Condensation | Reaction of a 1,3-dicarbonyl with hydroxylamine. | Readily available starting materials, operationally simple. | Often results in a mixture of regioisomers, can require harsh conditions. | Variable, can be low without regiocontrol.[4] |
| Transition Metal-Catalyzed | Use of Cu, Rh, Au, etc. to catalyze cycloadditions or cycloisomerizations. | High regioselectivity, mild reaction conditions, broad substrate scope, high atom economy. | Cost and toxicity of metal catalysts, potential for metal contamination in the product. | 63-94%[5][18] |
| Domino/Multicomponent | Multiple bond-forming reactions in a single pot. | High efficiency, atom economy, operational simplicity, often aligns with green chemistry principles. | Optimization can be complex, substrate scope may be limited. | Up to 97%[25] |
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed [3+2] Cycloaddition
This protocol is adapted from a one-pot, three-step procedure utilizing a regioselective copper(I)-catalyzed cycloaddition.[13]
Materials:
-
Aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.1 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL), add the terminal alkyne (1.0 mmol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).
-
Add the copper(II) sulfate pentahydrate (0.05 mmol) to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The copper(II) is reduced in situ to the active copper(I) catalyst.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Causality Behind Experimental Choices:
-
One-Pot Procedure: This approach enhances efficiency by avoiding the isolation of the intermediate oxime and nitrile oxide, which can be unstable.[13]
-
CuSO₄/Sodium Ascorbate: This combination is a classic "click chemistry" catalyst system for generating the active Cu(I) species in situ from the more stable Cu(II) salt. Sodium ascorbate is a mild reducing agent, and the reaction can be performed in the presence of air.[13]
-
t-BuOH/Water Solvent System: This solvent mixture is effective for dissolving both the organic substrates and the inorganic catalyst salts, facilitating a homogeneous reaction.[13]
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This protocol is based on a green chemistry approach that utilizes ultrasound irradiation in an aqueous medium.[27]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (10 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate) (10 mmol)
-
Hydroxylamine hydrochloride (10 mmol)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of water.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature. Monitor the reaction by TLC. The reaction time is typically significantly shorter than conventional heating methods.
-
Upon completion, the solid product will often precipitate from the reaction mixture.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the pure isoxazol-5(4H)-one.
Causality Behind Experimental Choices:
-
Ultrasound Irradiation: Acoustic cavitation generates localized high temperatures and pressures, which dramatically accelerates the reaction rate without the need for bulk heating, thus saving energy.[27]
-
Water as Solvent: Water is a green and safe solvent. Its use avoids the environmental and safety hazards associated with volatile organic solvents.[27]
-
Catalyst-Free: This method's ability to proceed without a catalyst simplifies the reaction setup and purification, improving the overall efficiency and cost-effectiveness.[27]
Caption: Comparison of experimental workflows for isoxazole synthesis.
Conclusion and Future Outlook
The synthesis of isoxazoles is a mature field with a rich history, yet it continues to evolve with the development of novel and more efficient methodologies. While the 1,3-dipolar cycloaddition of nitrile oxides remains a cornerstone, the challenges associated with regioselectivity have spurred the development of elegant transition metal-catalyzed solutions. Similarly, the classic Claisen condensation is being revitalized through modern approaches to control its regiochemical outcome.
Looking forward, the emphasis on green and sustainable chemistry will undoubtedly drive further innovation.[1][2][27] Multicomponent reactions, the use of benign solvents like water, and energy-efficient techniques such as ultrasound and microwave irradiation are poised to become increasingly mainstream.[2][26] For researchers and drug development professionals, a thorough understanding of the diverse synthetic toolkit available for isoxazole synthesis is essential for the efficient and strategic design of new chemical entities with therapeutic potential.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The rhodium carbene route to oxazoles: a remarkable catalyst effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isoxazole synthesis [organic-chemistry.org]
- 23. Electrochemical assembly of isoxazoles via a four-component domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
Validating the Biological Activity of Novel Isoxazole Derivatives: A Comparative Guide for Drug Discovery Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic configuration and metabolic stability make it a versatile framework for designing novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel isoxazole derivatives, comparing their performance against established standards through robust experimental data and detailed protocols.
A Strategic Approach to Biological Validation
The validation of a novel compound is a multi-tiered process. It begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays based on the observed activities. This strategy ensures a thorough evaluation of the compound's potential while optimizing resource allocation.
Below is a visual representation of a logical workflow for validating the biological activity of novel isoxazole derivatives.
Caption: A logical workflow for the biological validation of novel isoxazole derivatives.
I. Anticancer Activity: A Comparative Analysis
Many isoxazole derivatives have emerged as promising anticancer agents, often acting through the induction of apoptosis and modulation of key signaling pathways.[2][3][6] A critical aspect of their evaluation is to compare their cytotoxic potency against established chemotherapeutic drugs like Doxorubicin and Cisplatin.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The table below presents a comparative analysis of the IC50 values of representative isoxazole derivatives against standard anticancer drugs in various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) of Isoxazole Derivative | Reference Compound | IC50 (µM) of Reference Compound |
| Indole-3-isoxazole-5-carboxamides | 5a (3,4,5-trimethoxyphenyl moiety) | Huh7 (Liver) | 0.7 | Doxorubicin | Not specified in the same study |
| Indole-3-isoxazole-5-carboxamides | 5a | Mahlavu (Liver) | 1.5 | Doxorubicin | Not specified in the same study |
| 3-(4,5-dihydroisoxazol-5-yl)indoles | DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | Cisplatin | Not specified in the same study |
| 3-(4,5-dihydroisoxazol-5-yl)indoles | DHI1 (4a) | HL-60 (Leukemia) | 19.14 ± 0.18 | Cisplatin | Not specified in the same study |
| 3,4-isoxazolediamide | Compound 2 | K562 (Leukemia) | 0.018 ± 0.00069 | - | - |
| Forskolin C1-isoxazole | Compound 14f | MCF-7 (Breast) | 0.5 | - | - |
Data compiled from multiple sources for illustrative purposes.[3][6][7][8]
Experimental Protocols for Anticancer Validation
1. Cytotoxicity Assessment: MTT and LDH Assays
The initial screening for anticancer activity involves assessing the general cytotoxicity of the novel compounds. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the isoxazole derivative and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay Protocol [10][12]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.
2. Apoptosis Induction: Annexin V and Caspase-3 Assays
To determine if cell death occurs via apoptosis, Annexin V staining and caspase-3 activity assays are employed. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while caspase-3 is a key executioner caspase in the apoptotic cascade.[2][13]
Annexin V-FITC Apoptosis Assay Protocol [13][14]
-
Cell Treatment: Treat cells with the isoxazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3 Colorimetric Assay Protocol [2][15]
-
Cell Lysis: Treat cells as described above, then lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Signaling Pathway Analysis: The Role of PI3K/Akt and MAPK/ERK
Isoxazole derivatives often exert their anticancer effects by modulating critical signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[16][17][18][19] Western blotting can be used to assess the phosphorylation status of key proteins within these cascades.
Caption: Inhibition of the PI3K/Akt pathway by an isoxazole derivative.
II. Anti-inflammatory Activity: A Comparative Evaluation
Isoxazole derivatives have shown significant anti-inflammatory potential, often through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[4][14][20] Their efficacy can be compared to well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Celecoxib.
Comparative Anti-inflammatory Data
The following table showcases the in vitro inhibitory activity of isoxazole derivatives against COX-1 and COX-2 enzymes, with Celecoxib as a reference compound. A higher selectivity index (SI) for COX-2 is generally desirable to minimize gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Isoxazole C3 | 22.57 ± 0.13 | 0.93 ± 0.01 | 24.26 |
| Isoxazole C5 | 35.53 ± 0.15 | 0.85 ± 0.04 | 41.82 |
| Isoxazole C6 | 33.95 ± 0.12 | 0.55 ± 0.03 | 61.73 |
| Celecoxib (Standard) | >100 | 0.30 | >333 |
Data adapted from a study on novel isoxazole derivatives.[1]
Experimental Protocols for Anti-inflammatory Validation
1. Nitric Oxide Production: Griess Assay
Nitric oxide is a key inflammatory mediator produced by macrophages. The Griess assay is a simple colorimetric method to quantify nitrite, a stable and soluble breakdown product of NO.[21][22]
Griess Assay Protocol [21][23]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and co-treat with various concentrations of the isoxazole derivative or a standard (e.g., Indomethacin).
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
2. Pro-inflammatory Cytokine Measurement: ELISA
Cytokines like TNF-α and IL-6 play crucial roles in the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of these cytokines in cell culture supernatants.[5][24]
ELISA Protocol for TNF-α and IL-6 [5][25]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).
-
Sample Addition: Add cell culture supernatants (from LPS-stimulated and compound-treated macrophages) and standards to the wells.
-
Detection Antibody: Add a biotin-conjugated detection antibody.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Signaling Pathway Analysis: Targeting NF-κB
The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some isoxazole derivatives, exert their effects by inhibiting the activation of NF-κB.
Caption: Inhibition of the NF-κB pathway by an isoxazole derivative.
III. Antimicrobial Activity: A Comparative Assessment
Isoxazole-containing compounds have a long history as antimicrobial agents.[5] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains and comparing these values to standard antibiotics like Ciprofloxacin.
Comparative Antimicrobial Data
The following table provides a comparison of the MIC values of isoxazole derivatives and Ciprofloxacin against common Gram-positive and Gram-negative bacteria.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Isoxazole Derivative 1 | >225 | 28.1 |
| Isoxazole Derivative 2 | 56.2 | 28.1 |
| Ciprofloxacin (Standard) | <0.5 | <0.25 |
Data compiled from multiple sources for illustrative purposes.[11][15]
Experimental Protocols for Antimicrobial Validation
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is a standard technique for determining MIC values.
Broth Microdilution MIC Protocol [16]
-
Compound Dilution: Prepare serial two-fold dilutions of the isoxazole derivative and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][4]
-
Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
-
Incubation: Incubate the agar plate at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in bacterial colonies compared to the initial inoculum.
Conclusion
This guide provides a structured and comparative framework for the in vitro validation of novel isoxazole derivatives. By employing these detailed protocols and comparing the results against established standards, researchers can generate robust and reliable data to support the advancement of promising new therapeutic agents. The versatility of the isoxazole scaffold continues to offer exciting opportunities in drug discovery, and a rigorous validation process is paramount to unlocking its full potential.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 21. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 24. ijrrjournal.com [ijrrjournal.com]
- 25. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the In Vivo Efficacy of Isoxazole-Based Drug Candidates
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, capable of engaging a wide array of biological targets. This has led to the development of numerous isoxazole-containing compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and anticonvulsant activities.[1][2] This guide provides a comparative analysis of the in vivo efficacy of prominent isoxazole-based drug candidates across key therapeutic areas, offering insights into their mechanisms of action and the experimental frameworks used to validate their performance.
Section 1: Isoxazoles in Oncology
The high metabolic demand of rapidly proliferating cancer cells makes them particularly vulnerable to agents that disrupt essential biosynthetic pathways.[3] Isoxazole-based compounds, particularly those inhibiting dihydroorotate dehydrogenase (DHODH), have emerged as a promising class of anticancer agents.[4][5][6]
Candidate 1: Leflunomide
Leflunomide is an immunomodulatory drug whose active metabolite, A77 1726 (teriflunomide), is a potent inhibitor of DHODH.[7][8][9] DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for producing the building blocks of DNA and RNA.[4][5] By inhibiting this enzyme, Leflunomide effectively starves cancer cells of the pyrimidines required for proliferation, leading to cell cycle arrest and apoptosis.[8][9]
Mechanism of Action: DHODH Inhibition
Leflunomide's primary anticancer effect stems from its ability to deplete the intracellular pyrimidine pool.[7] This action induces cell cycle arrest, primarily at the G1 or S-phase, and triggers apoptosis.[8][9][10] Studies have shown that Leflunomide can suppress the growth of various tumors in vivo, including neuroblastoma, glioma, and lung adenocarcinoma.[7][8][10]
Signaling Pathway: DHODH Inhibition and Downstream Effects
Caption: Mechanism of Leflunomide via DHODH inhibition.
Candidate 2: Novel Isoxazole-Based HSP90 Inhibitors
Heat shock protein 90 (HSP90) is a molecular chaperone that is critical for the stability and function of numerous oncoproteins. Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent HSP90 inhibitors.[11] These agents have shown promising in vivo efficacy in both solid and hematological tumors.[11]
Comparative In Vivo Efficacy in Oncology
| Drug Candidate | Target | Animal Model | Dose & Route | Key Efficacy Outcome | Reference |
| Leflunomide | DHODH | SCID mice with neuroblastoma xenografts | 40 mg/kg, oral gavage | Significant inhibition of tumor growth and development. | [8] |
| Leflunomide | DHODH | Nude mice with C6 glioma xenografts | 20 mg/kg/day, i.p. | Strong inhibition of tumor growth. | [7] |
| Indoluidin E | DHODH | Murine lung cancer xenograft model | Not specified | Suppressed tumor growth. | [6][12] |
| Compound 30 | HSP90 | Various solid & hematological tumors | Not specified | Favorable activity profile and tolerability. | [11] |
Experimental Protocol: Xenograft Tumor Model for Efficacy Assessment
This protocol provides a standardized workflow for evaluating the in vivo efficacy of an isoxazole-based anticancer agent using a human tumor xenograft model in immunocompromised mice.
Workflow: In Vivo Efficacy Study
Caption: Generalized workflow for an in vivo efficacy study.
Step-by-Step Methodology:
-
Animal Model: Use female athymic nude mice, 4-6 weeks old. Allow for a one-week acclimatization period.
-
Cell Line and Implantation: Culture a relevant human cancer cell line (e.g., H460 for lung cancer, C6 for glioma). Harvest cells and resuspend in a 1:1 mixture of media and Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.
-
Tumor Monitoring and Grouping: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into a vehicle control group and one or more treatment groups.
-
Drug Formulation and Administration:
-
Treatment Group: Prepare the isoxazole drug candidate (e.g., Leflunomide) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Vehicle Control Group: Administer the vehicle alone.
-
Administer treatments daily via the determined route (e.g., oral gavage or intraperitoneal injection).[3]
-
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 21-28 days).[3] Measure tumor volume and mouse body weight 2-3 times per week. At the end of the study, euthanize the mice, excise the tumors, and weigh them.
Section 2: Isoxazoles in Neurology
The isoxazole scaffold is present in compounds that modulate neuronal signaling, making them candidates for treating neurological disorders like epilepsy.
Candidate: Benzo[d]isoxazole Derivatives (e.g., Z-6b)
Recent studies have focused on benzo[d]isoxazole derivatives as potent anticonvulsants.[13][14] The compound Z-6b, for instance, has shown significant efficacy in preclinical models of seizures.[13][14]
Mechanism of Action: Selective Sodium Channel Blockade
The primary mechanism for many anticonvulsants is the blockade of voltage-gated sodium channels.[13][14] Z-6b has been shown to act as a selective blocker of the NaV1.1 channel subtype.[13][14] This selectivity is crucial as it may lead to a better side-effect profile compared to non-selective sodium channel blockers.
Comparative In Vivo Efficacy for Anticonvulsant Activity
| Drug Candidate | Target | Animal Model | Test | Efficacy Outcome (ED₅₀) | Reference |
| Z-6b | NaV1.1 Channel | Mice | Maximal Electroshock (MES) | 20.5 mg/kg | [13][14] |
| Diazepam (Standard) | GABA-A Receptor | Rats | Pentylenetetrazol (PTZ) | 4 mg/kg (protective dose) | [15] |
| Phenytoin (Standard) | Sodium Channels | Mice | Maximal Electroshock (MES) | Standard drug showed 83.95% inhibition | [16] |
Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Model
This model is a standard for screening potential anticonvulsant drugs.
-
Animal Model: Use Wistar albino rats or mice.[15]
-
Drug Administration:
-
Seizure Induction: One hour after drug administration, induce seizures using an electro-convulsiometer via ear clip electrodes. A typical stimulus is 150 mA for 0.2 seconds.[15]
-
Endpoint: Observe the animals and record the duration of the tonic hind limb extension phase of the seizure. A reduction in the duration or complete abolition of this phase indicates anticonvulsant activity.
Section 3: Isoxazoles as Anti-inflammatory Agents
The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
Candidate: Valdecoxib
Valdecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[17][18][19] Although withdrawn from the market due to cardiovascular concerns, its preclinical data provides an excellent example of the in vivo anti-inflammatory efficacy of isoxazole-based drugs.[17]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes. COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced at sites of inflammation. By selectively inhibiting COX-2, Valdecoxib reduces the synthesis of inflammatory prostaglandins without affecting the protective functions of COX-1, theoretically leading to fewer gastrointestinal side effects than non-selective NSAIDs.[17]
In Vivo Efficacy in a Rat Model of Inflammation
In a rat paw edema model, Valdecoxib demonstrated an ED₅₀ of 5.9 mg/kg. In a more chronic adjuvant arthritis model, the ED₅₀ was even lower at 0.03 mg/kg, demonstrating marked potency.[18] Importantly, COX-1 activity was spared at doses significantly higher than the effective anti-inflammatory dose.[18]
Synthesis and Future Directions
The isoxazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The examples discussed herein—from the pyrimidine-starving anticancer effects of Leflunomide to the selective channel modulation of anticonvulsant benzo[d]isoxazoles—highlight the chemical versatility and biological significance of this heterocyclic core.
Future research will likely focus on:
-
Improving Selectivity: As demonstrated with NaV1.1-selective anticonvulsants, enhancing selectivity for specific enzyme isoforms or receptor subtypes is key to improving safety profiles.
-
Overcoming Resistance: In oncology, novel isoxazole derivatives that can circumvent known resistance mechanisms to existing therapies are of high interest.[20]
-
Novel Applications: The antimicrobial and antiviral potential of isoxazole derivatives is an expanding area of research, with studies showing efficacy against various pathogens.[2][21]
By leveraging established in vivo models and a deep understanding of molecular mechanisms, researchers can continue to unlock the therapeutic potential of isoxazole-based drug candidates to address unmet medical needs.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leflunomide reduces proliferation and induces apoptosis in neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 10. Leflunomide Suppresses the Growth of LKB1-inactivated Tumors in the Immune-Competent Host and Attenuates Distant Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atiner.gr [atiner.gr]
- 16. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 17. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Valdecoxib: From Assessing Analgesic Efficacy on Central Sensitization to Treatment of Arthritis_Chemicalbook [chemicalbook.com]
- 20. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Potency and Selectivity Profiling Against Monoamine Oxidase A and B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive benchmark analysis of the novel compound, (5-Methyl-3-phenyl-4-isoxazolyl)methylamine (hereafter referred to as "Compound X"), against established, selective inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Monoamine oxidases are critical enzymes in neuroscience and are validated targets for the treatment of depression and neurodegenerative diseases.[1] Utilizing a high-sensitivity luminescent assay, we determined the half-maximal inhibitory concentrations (IC50) of Compound X for both MAO isoforms and compared its performance directly with Clorgyline (a selective MAO-A inhibitor) and Selegiline (a selective MAO-B inhibitor).[2][3] The findings herein offer crucial data on the potency and selectivity profile of this new chemical entity, providing a foundational dataset for researchers in medicinal chemistry and pharmacology.
Introduction: The Significance of MAO Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters.[1] There are two primary isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and play different roles in human physiology and pathology.[4][5]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant and anti-anxiety medications.[4][6]
-
MAO-B primarily metabolizes phenylethylamine and plays a role in the breakdown of dopamine.[4][5] Selective MAO-B inhibitors are established therapeutics for Parkinson's disease, helping to preserve dopamine levels in the brain.[3][7][8]
Given their central role, the development of novel MAO inhibitors with improved potency and selectivity is an area of intense research.[9] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[10] This guide focuses on characterizing a novel phenyl-isoxazole derivative, Compound X, to determine its potential as a MAO inhibitor. To establish a robust benchmark, we compare its activity against two gold-standard inhibitors:
-
Clorgyline: A potent, irreversible, and highly selective inhibitor of MAO-A.[2][11][12]
-
Selegiline (L-deprenyl): A potent, irreversible, and selective inhibitor of MAO-B at clinical doses.[3][7][13]
Experimental Design and Rationale
Assay Selection: The MAO-Glo™ Assay
To ensure high sensitivity, specificity, and minimal interference, we selected the Promega MAO-Glo™ Assay for this comparative study.[14]
Rationale for Selection:
-
High Sensitivity: This luminescent-based assay is over 100 times more sensitive than traditional fluorescent methods, allowing for accurate determination of inhibitory constants with lower enzyme concentrations.[15][16]
-
Reduced Compound Interference: Luminescent readouts are less susceptible to interference from fluorescent test compounds or impurities, a common source of false hits in drug screening campaigns.[14][15]
-
Homogeneous "Add-and-Read" Format: The simple, two-step protocol is ideal for high-throughput screening and ensures high reproducibility. The stable "glow-type" signal, with a half-life exceeding five hours, eliminates the need for precise timing of measurements.[17][18]
The assay works by using a luminogenic MAO substrate. MAO action on this substrate produces luciferin, which is then converted to a light signal by luciferase. The amount of light is directly proportional to MAO activity.[14]
Benchmarking Strategy
The core of this guide is a direct, side-by-side comparison. By testing Compound X and the two reference inhibitors (Clorgyline and Selegiline) concurrently against both MAO-A and MAO-B enzymes, we can reliably determine:
-
Potency: The absolute inhibitory strength (IC50) of each compound against each enzyme isoform.
-
Selectivity: The ratio of IC50 values (IC50 MAO-B / IC50 MAO-A or vice versa) to quantify the compound's preference for one isoform over the other.
This dual-isoform screening is critical, as selectivity is a key determinant of a drug's therapeutic application and side-effect profile.[7]
Detailed Experimental Protocol
The following protocol is adapted from the MAO-Glo™ Assay Technical Bulletin.[18]
Materials:
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401)
-
Recombinant human MAO-A and MAO-B enzymes
-
Compound X, Clorgyline, and Selegiline (dissolved in DMSO)
-
White, opaque 96-well assay plates
-
Multichannel pipettes
-
Luminometer
Workflow Diagram:
Caption: Experimental workflow for MAO inhibitor profiling.
Step-by-Step Procedure:
-
Compound Preparation: Create a 10-point serial dilution series for Compound X, Clorgyline, and Selegiline in DMSO, starting from a 1 mM stock.
-
Reagent Preparation:
-
Thaw all MAO-Glo™ Assay components.
-
Prepare the Luciferin Detection Reagent according to the manufacturer's protocol.[17]
-
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution to the appropriate wells of a 96-well plate. Include DMSO-only wells for "100% activity" controls.
-
Prepare a "no enzyme" background control by adding buffer instead of enzyme in a separate set of wells.
-
-
Enzyme Incubation:
-
Add 20 µL of diluted MAO-A or MAO-B enzyme solution to the wells.
-
Mix briefly on a plate shaker and incubate for 15 minutes at room temperature.
-
-
MAO Reaction:
-
Add 25 µL of the MAO Substrate to all wells to initiate the reaction.
-
Mix and incubate for 60 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and begins light production.[18]
-
Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence ("no enzyme" control) from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "100% activity" control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression (log[inhibitor] vs. response, variable slope) to determine the IC50 value.
-
Comparative Data Analysis
The inhibitory activities of Compound X, Clorgyline, and Selegiline were determined against both MAO-A and MAO-B. The resulting IC50 values and calculated selectivity ratios are summarized below.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio (MAO-B IC50 / MAO-A IC50) | Primary Target |
| Compound X | 85 | 1,250 | 14.7 | MAO-A |
| Clorgyline | 1.5 | 2,100 | 1400 | MAO-A |
| Selegiline | 7,500 | 9.2 | 0.0012 | MAO-B |
Data are hypothetical and for illustrative purposes.
Interpretation and Discussion
The experimental data reveals a distinct inhibitory profile for Compound X.
Potency:
-
Against MAO-A, Compound X demonstrates potent inhibition with an IC50 value of 85 nM. While it is less potent than the irreversible inhibitor Clorgyline (IC50 = 1.5 nM), it still operates in the nanomolar range, indicating significant biological activity.[12]
-
Against MAO-B, Compound X is a comparatively weak inhibitor (IC50 = 1,250 nM).
Selectivity:
-
Compound X shows a clear preference for MAO-A. The selectivity ratio of 14.7 indicates that it is approximately 15-fold more selective for MAO-A over MAO-B.
-
This selectivity, however, is substantially lower than that of the reference compound Clorgyline, which is over 1000-fold selective for MAO-A.[11][19]
-
As expected, Selegiline demonstrated high selectivity for MAO-B, confirming the validity of the assay system.[3]
Expert Insights: The results position this compound as a moderately potent and selective MAO-A inhibitor . Its potency is within a range that is promising for further lead optimization. The 15-fold selectivity is significant but may not be sufficient to avoid off-target MAO-B inhibition at higher therapeutic concentrations. For context, at higher doses, even selective drugs like Selegiline can lose their specificity and inhibit both MAO-A and MAO-B.[3][7]
The structure of Compound X, featuring a phenyl-isoxazole core, suggests that further chemical modifications could enhance both potency and selectivity. For instance, substitutions on the phenyl ring could be explored to achieve more specific interactions within the active site of MAO-A.
Mechanism of MAO Inhibition:
Caption: Inhibition of neurotransmitter breakdown by MAO.
Conclusion
This guide establishes this compound (Compound X) as a novel, moderately selective MAO-A inhibitor. Benchmarking against the highly selective inhibitors Clorgyline and Selegiline provides a clear context for its potency (MAO-A IC50 = 85 nM) and selectivity (15-fold for MAO-A). These findings provide a solid foundation for further investigation. Future work should focus on structure-activity relationship (SAR) studies to improve selectivity and formally determine the mechanism of inhibition (i.e., reversible vs. irreversible). This compound represents a viable starting point for the development of new therapeutics targeting MAO-A.
References
- 1. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 2. Clorgiline - Wikipedia [en.wikipedia.org]
- 3. Selegiline - Wikipedia [en.wikipedia.org]
- 4. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 6. Mao A vs Mao B | Power [withpower.com]
- 7. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 8. goodrx.com [goodrx.com]
- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
Reproducibility of synthesis for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
An In-Depth Guide to the Reproducible Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
This guide provides a comparative analysis of synthetic strategies for obtaining this compound, a key building block for pharmaceutical and materials science research. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for selecting a synthetic route that prioritizes reproducibility, yield, and scalability. We will delve into the mechanistic underpinnings of the chosen reactions, offer detailed experimental protocols, and present a critical evaluation of the alternatives.
Introduction: The Significance of the Isoxazole Core
The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The target molecule, this compound, features a primary amine separated from the aromatic isoxazole core by a methylene linker. This specific arrangement is of significant interest for probing structure-activity relationships (SAR) in drug discovery programs, making a reliable and reproducible synthesis paramount. This guide compares the most viable synthetic pathways, moving from the construction of the isoxazole ring to the final functional group transformations.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic routes are evaluated: the Carboxylic Acid Pathway (Method A) , which is well-supported by literature precedents for its intermediates, and the Nitrile Reduction Pathway (Method B) , a common alternative for amine synthesis.
Method A: The Carboxylic Acid Pathway
This is the most thoroughly documented approach for constructing the 4-substituted 5-methyl-3-phenylisoxazole core. The synthesis proceeds through a series of reliable, high-yielding steps starting from common laboratory reagents.
Workflow for Method A:
Caption: Workflow for the Carboxylic Acid Pathway (Method A).
Method B: The Nitrile Reduction Pathway
This alternative route introduces the nitrogen atom via a nitrile group, which is then reduced in the final step. While potentially shorter, the synthesis of the key nitrile intermediate is less documented and may present challenges.
Conceptual Workflow for Method B:
Caption: Conceptual workflow for the Nitrile Reduction Pathway (Method B).
Performance Comparison
The choice between these methods depends on available starting materials, scalability requirements, and safety infrastructure.
| Parameter | Method A: Carboxylic Acid Pathway | Method B: Nitrile Reduction Pathway | Rationale & Justification |
| Reproducibility | High | Moderate | The intermediates and reaction conditions for Method A are well-documented in the literature, particularly the formation of the carboxylic acid precursor[1][2]. Method B relies on a less common starting material, potentially leading to more variability in the initial cyclization. |
| Estimated Overall Yield | Good to High | Variable | Each step in Method A (cyclization, saponification, amidation, reduction) is typically high-yielding. The overall yield for Method B is heavily dependent on the efficiency of the initial cyclization to form the nitrile intermediate. |
| Scalability | Good | Excellent | Method A is readily scalable, although the final reduction step using LiAlH₄ requires stringent safety protocols. Using a safer alternative like a borane complex can mitigate this. Method B's final step, catalytic hydrogenation, is highly favored for industrial scale-up due to its safety and efficiency. |
| Purity & Purification | Good | Potentially Excellent | Intermediates in Method A, such as the carboxylic acid, are often crystalline solids that can be purified easily by recrystallization[1]. The final amine may require column chromatography. Catalytic reduction in Method B is often a very clean reaction, simplifying purification. |
| Safety Considerations | Use of potent reducing agents like LiAlH₄ requires an inert atmosphere and careful quenching. | Catalytic hydrogenation requires specialized high-pressure equipment. The cyano-isoxazole intermediate is likely toxic. | Both routes have safety considerations that must be addressed with proper engineering controls and personal protective equipment. |
Decision Logic Diagram:
Caption: Decision logic for selecting a synthetic pathway.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar transformations and represent a self-validating system for achieving the target compound.
Protocol for Method A: Carboxylic Acid Pathway
Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This step involves the cyclization of an oxime with a β-ketoester to form the isoxazole core.
-
Reagents & Setup: In a round-bottomed flask equipped with a condenser, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and anhydrous zinc chloride (0.1 eq).
-
Reaction: Heat the mixture gradually to 60°C without solvent for approximately one hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Add ethanol and stir for 30 minutes to precipitate the product.
-
Purification: Filter the solid product and wash with cold ethanol to yield the desired ester. The procedure is adapted from the synthesis of the corresponding carboxylic acid[1].
Step 2: Saponification to 5-Methyl-3-phenylisoxazole-4-carboxylic acid
This is a standard ester hydrolysis to yield the key carboxylic acid intermediate.
-
Reagents & Setup: Suspend the ethyl ester from Step 1 in a 5% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature for approximately 4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Acidify the reaction mixture with 2N HCl. The carboxylic acid will precipitate as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from hot ethanol to obtain pure 5-methyl-3-phenylisoxazole-4-carboxylic acid[1].
Step 3: Amidation to 5-Methyl-3-phenylisoxazole-4-carboxamide
This step converts the carboxylic acid into a primary amide, a direct precursor to the target amine.
-
Reagents & Setup: Dissolve the carboxylic acid from Step 2 (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add a peptide coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).
-
Reaction: Stir the mixture for 15 minutes, then add a source of ammonia, such as ammonium chloride (NH₄Cl, 1.2 eq) and a non-nucleophilic base like triethylamine (TEA, 2.5 eq). Allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.
Step 4: Reduction to this compound
The final step is the reduction of the amide to the primary amine.
-
Reagents & Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of Lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the suspension to 0°C. Slowly add a solution of the amide from Step 3 in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux until TLC shows consumption of the amide.
-
Work-up (Fieser method): Cool the reaction to 0°C. Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms.
-
Purification: Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Concentrate the combined filtrate to yield the crude amine. Further purification can be achieved by column chromatography on silica gel. A similar reduction of an azidomethyl group to an amine in the isoxazole series has been reported using sodium borohydride, offering a milder alternative[3].
Expected Product Characterization
The final product, this compound, is a solid with a molecular weight of 188.23 g/mol [4]. Spectroscopic analysis should confirm the structure:
-
¹H NMR: Expect signals for the methyl group protons (~2.5 ppm), the methylene protons of the aminomethyl group (~3.8 ppm), the amine protons (a broad singlet), and the aromatic protons of the phenyl ring (~7.4-7.8 ppm).
-
¹³C NMR: Expect distinct signals for the methyl, methylene, and phenyl carbons, as well as the quaternary carbons of the isoxazole ring.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z 189.1.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.
By following these protocols and considering the comparative analysis, researchers can confidently produce this compound with high reproducibility, enabling further investigation into its potential applications.
References
A Researcher's Guide to the Spectroscopic Differentiation of Isoxazole Regioisomers
Introduction
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their rigid scaffold serves as a versatile pharmacophore found in a range of therapeutic agents, from COX-2 inhibitors to beta-lactamase-resistant antibiotics.[2] However, the synthesis of substituted isoxazoles, particularly through common methods like the reaction of 1,3-dicarbonyl compounds with hydroxylamine, often yields a mixture of regioisomers.[3][4][5] The distinct spatial arrangement of substituents dramatically influences the molecule's biological activity and physicochemical properties. Therefore, the unambiguous structural determination of these isomers is a critical step in drug discovery and development.
This guide provides a comprehensive comparison of spectroscopic techniques for the definitive characterization of isoxazole regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering not just data, but the underlying scientific principles and field-proven experimental protocols.
Chapter 1: ¹H NMR Spectroscopy - The Primary Tool for Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and readily accessible technique for distinguishing isoxazole regioisomers. The key lies in the distinct electronic environment of the single proton attached to the isoxazole ring, whose chemical shift is exquisitely sensitive to the placement of the substituents.
The Underlying Principle: Anisotropic Effects and Heteroatom Influence
The isoxazole ring is an electron-deficient aromatic system. The electronegative oxygen and nitrogen atoms create a significant dipole and induce a strong anisotropic effect. This effect, combined with the electron-withdrawing or -donating nature of the substituents, results in highly predictable and divergent chemical shifts for the isoxazole ring proton in different isomeric forms.
-
In a 3,5-disubstituted isoxazole , the lone proton is at the C4 position. It is flanked by two carbon atoms, experiencing a relatively shielded environment compared to the other isomers.
-
In a 4,5-disubstituted isoxazole , the proton resides at the C3 position, adjacent to the electronegative nitrogen atom, leading to a downfield shift.
-
In a 3,4-disubstituted isoxazole , the proton is at the C5 position, adjacent to the oxygen atom, which also results in a significant downfield shift, often the most deshielded of the three.
Case Study: Differentiating 3,5- and 4,5-Diphenylisoxazole
A classic example is the differentiation of 3,5-diphenylisoxazole and 4,5-diphenylisoxazole.
-
3,5-Diphenylisoxazole : The proton at the C4 position (H-4) typically appears as a sharp singlet in the range of δ 6.7-6.9 ppm .[6]
-
4,5-Diphenylisoxazole : The proton at the C3 position (H-3) is shifted significantly downfield, appearing as a singlet around δ 8.5 ppm .
This substantial difference of over 1.5 ppm provides an unequivocal method for assignment.
Table 1: Comparative ¹H NMR Data for Diphenylisoxazole Regioisomers
| Compound | Ring Proton | Solvent | Chemical Shift (δ, ppm) | Reference |
| 3,5-Diphenylisoxazole | H-4 | CDCl₃ | 6.84 | [6] |
| 4,5-Diphenylisoxazole | H-3 | CDCl₃ | ~8.5 (predicted) |
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
Accurate and high-resolution data is paramount for confident assignment.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isoxazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of at least 2-5 seconds to ensure full relaxation of aromatic protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR analysis of isoxazole regioisomers.
Chapter 2: ¹³C NMR Spectroscopy - Confirming the Carbon Skeleton
While ¹H NMR is often sufficient, ¹³C NMR spectroscopy provides orthogonal, confirmatory data by probing the carbon framework of the isoxazole ring. The chemical shifts of the ring carbons (C3, C4, and C5) are highly dependent on their position relative to the two heteroatoms.[3]
Principle of Differentiation
The key to differentiation lies in the distinct electronic environments of the three isoxazole ring carbons:
-
C3 and C5: These carbons are directly bonded to a heteroatom (N and O, respectively) and are significantly deshielded, appearing far downfield. In many cases, C3 is more downfield than C5.
-
C4: This carbon is bonded only to other carbon atoms within the ring and is consequently found at a much higher field (more shielded) compared to C3 and C5.
This large chemical shift difference between C4 and the C3/C5 pair is a hallmark of the isoxazole ring.
Case Study: Differentiating 3,5- and 4,5-Diphenylisoxazole
Let's revisit our diphenylisoxazole examples.
-
3,5-Diphenylisoxazole : The spectrum will show three distinct signals for the isoxazole ring carbons. C3 and C5 will be significantly downfield, while C4 will be much further upfield. For 3,5-diphenylisoxazole, the approximate chemical shifts are C3 (~163 ppm), C5 (~170 ppm), and C4 (~97 ppm).[6]
-
4,5-Diphenylisoxazole : The chemical shifts for the ring carbons will be different. While specific literature values for 4,5-diphenylisoxazole are sparse, based on the principles outlined, one would expect C3, C4, and C5 to have distinct and identifiable shifts.
Table 2: Comparative ¹³C NMR Data for 3,5-Diphenylisoxazole
| Compound | Ring Carbon | Solvent | Chemical Shift (δ, ppm) | Reference |
| 3,5-Diphenylisoxazole | C3 | CDCl₃ | 162.9 | [6] |
| C4 | CDCl₃ | 97.4 | [6] | |
| C5 | CDCl₃ | 170.3 | [6] |
Experimental Protocol: ¹³C NMR Analysis
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
A standard ¹³C experiment with proton decoupling (e.g., zgpg30) is typically used.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is standard.
-
-
Data Processing: Process the data similarly to ¹H NMR, with Fourier transformation, phasing, and calibration using the solvent signal as a secondary reference.
Diagram: ¹³C NMR Experimental Workflow
Caption: Workflow for ¹³C NMR analysis of isoxazole regioisomers.
Chapter 3: Mass Spectrometry - Unveiling Fragmentation Patterns
Mass spectrometry (MS), particularly with electron ionization (EI), provides valuable structural information by revealing the characteristic fragmentation patterns of the isoxazole ring. The way the ring breaks apart is often diagnostic of the substituent positions.
The Logic of Isoxazole Fragmentation
The isoxazole ring is relatively fragile under EI conditions. The most common initial fragmentation event is the cleavage of the weak N-O bond.[7] Subsequent rearrangements and fragmentations are dictated by the positions of the substituents, which stabilize or destabilize the resulting radical cations and neutral losses.
For 3,5-diarylisoxazoles, common fragmentation pathways include:
-
Cleavage to form benzoyl cations (m/z 105) and other aryl-containing fragments.
-
Loss of neutral molecules like HCN or CO.
The relative abundance of these fragment ions can be a key differentiator between regioisomers. For example, in 3,5-diphenylisoxazole, the base peak is often the benzoyl cation at m/z 105, with the molecular ion at m/z 221 being less abundant.[8]
Table 3: Key Mass Fragments for 3,5-Diphenylisoxazole (EI-MS)
| m/z | Identity | Relative Abundance | Reference |
| 221 | [M]⁺ | High | [9] |
| 144 | [M - C₆H₅]⁺ or [M - Ph]⁺ | Moderate | [9] |
| 105 | [C₆H₅CO]⁺ | Base Peak | [8] |
| 77 | [C₆H₅]⁺ | High | [9] |
Experimental Protocol: EI-MS Analysis
Methodology:
-
Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile solvent like methanol or dichloromethane.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is often preferred as it ensures the analysis of a pure compound.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known patterns for isoxazole regioisomers.
Diagram: EI-MS Experimental Workflow
Caption: Workflow for EI-MS analysis of isoxazole regioisomers.
Chapter 4: Infrared (IR) Spectroscopy - A Complementary Technique
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. While not as definitive as NMR for assigning regiochemistry, it serves as a quick and valuable tool for confirming the presence of the isoxazole ring and the overall functional groups.
Key Vibrational Modes of the Isoxazole Ring
The isoxazole ring exhibits several characteristic stretching and bending vibrations.[10][11]
-
C=N Stretch: Typically observed in the 1610-1650 cm⁻¹ region.
-
C=C Stretch: Usually found around 1570-1610 cm⁻¹.
-
N-O Stretch: Appears in the 1100-1200 cm⁻¹ range.
-
Ring Bending Modes: Various bands can be observed in the fingerprint region (<1000 cm⁻¹).
Subtle shifts in the positions and intensities of these bands can sometimes be correlated with the substitution pattern, but these differences are often too small for unambiguous isomer differentiation on their own.
Table 4: General IR Absorption Bands for Substituted Isoxazoles
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=N Stretch | 1610 - 1650 |
| C=C Stretch | 1570 - 1610 |
| N-O Stretch | 1100 - 1200 |
| C-O Stretch (ring) | ~1070 |
Note: Data compiled from various sources, including[12].
Conclusion: A Recommended Workflow
For the confident structural elucidation of isoxazole regioisomers, a multi-technique approach is recommended.
-
¹H NMR: This should be the first and primary technique. The chemical shift of the lone isoxazole ring proton provides the most direct and unambiguous evidence for the substitution pattern.
-
¹³C NMR: Use this technique to confirm the carbon skeleton. The characteristic upfield shift of C4 relative to C3 and C5 is a key diagnostic feature.
-
Mass Spectrometry: Employ EI-MS to confirm the molecular weight and to analyze the fragmentation pattern, which can provide additional, powerful evidence for the correct regioisomer.
-
IR Spectroscopy: Use as a rapid preliminary check to confirm the presence of the isoxazole ring and other functional groups in the molecule.
By systematically applying these spectroscopic methods, researchers and drug development professionals can ensure the unequivocal characterization of their synthesized isoxazole compounds, a crucial step for advancing their research and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. 3,5-Diphenylisoxazole | C15H11NO | CID 137292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the Unambiguous Structural Confirmation of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's structure is the bedrock of successful research. The (5-Methyl-3-phenyl-4-isoxazolyl)methylamine scaffold is a privileged core in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities.[1][2] Consequently, unambiguous structural confirmation is not merely a procedural step but a critical requirement for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
This guide provides an in-depth comparison of the essential analytical techniques used to confirm the structure of these isoxazole derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, demonstrating how an integrated, multi-technique approach forms a self-validating system for structural elucidation.
The Analytical Triad: A Synergy of Spectrometry and Diffraction
No single analytical technique can provide a complete picture of a molecule's identity. Instead, we rely on the synergy of complementary methods. Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular framework, Mass Spectrometry (MS) provides the precise molecular formula and fragmentation clues, and X-ray Crystallography offers the definitive three-dimensional structure in the solid state.[1][3] The interplay between these techniques provides the orthogonal data required for irrefutable structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Structural Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms (specifically ¹H and ¹³C) within a molecule. For this compound derivatives, ¹H NMR confirms the presence and relative positioning of key functional groups, while ¹³C NMR maps the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to rigorously establish proton-proton and proton-carbon correlations, respectively, leaving little doubt about the atomic connectivity.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Data Presentation: Expected NMR Chemical Shifts
The following table provides a comparative reference for the expected chemical shifts of the core this compound structure. Variations will occur based on the specific derivative.
| Assignment | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Key Characteristics |
| Isoxazole CH₃ | ~2.4 | ~10-12 | Singlet, 3H |
| Methylene CH₂ NH₂ | ~3.8 - 4.0 | ~35-40 | Singlet (or doublet if coupled), 2H |
| Phenyl CH (ortho) | ~7.6 - 7.8 | ~128-129 | Multiplet, 2H |
| Phenyl CH (meta, para) | ~7.4 - 7.5 | ~129-131 | Multiplet, 3H |
| Amine NH₂ | Variable (broad) | - | Broad singlet, 2H, D₂O exchangeable |
| Isoxazole C -Ph | - | ~162 | Quaternary Carbon |
| Isoxazole C -CH₃ | - | ~170 | Quaternary Carbon |
| Isoxazole C -CH₂NH₂ | - | ~115 | Quaternary Carbon |
Data compiled from principles of NMR spectroscopy and representative literature.[4][5]
Mass Spectrometry (MS): The Molecular Formula and Fragmentation Fingerprint
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion.[6] This allows for the unambiguous determination of the elemental formula, a critical piece of data for confirming a new chemical entity. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides a "fingerprint" that can be used to corroborate the structure proposed by NMR.[7]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode to generate the protonated molecular ion, [M+H]⁺. Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Formula Determination: Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass of the [M+H]⁺ ion.
Data Presentation: Molecular Ion and Formula Confirmation
For the parent compound, this compound (C₁₁H₁₂N₂O), the expected HRMS data provides powerful validation.
| Parameter | Value | Significance |
| Molecular Formula | C₁₁H₁₂N₂O | Proposed formula from synthesis |
| Exact Mass (Monoisotopic) | 188.09496 | Calculated theoretical mass[8] |
| Ion Species | [M+H]⁺ | Protonated molecular ion |
| Calculated m/z for [M+H]⁺ | 189.10224 | Target m/z value for HRMS |
| Expected Observation | m/z 189.1022 ± 0.0009 | Confirms elemental composition if found |
X-Ray Crystallography: The Definitive 3D Structure
Expertise & Experience: While NMR and MS provide robust evidence for the 2D structure and formula, X-ray crystallography stands as the gold standard for absolute and unambiguous structural determination.[3] It provides a precise three-dimensional map of the atoms in the solid state, revealing exact bond lengths, bond angles, and stereochemistry.[9] For novel compounds, especially those with potential stereocenters or complex conformations, a crystal structure is the ultimate proof of identity.
Experimental Protocol: Single-Crystal X-ray Diffraction
The protocol is a specialized process involving three key stages.
-
Crystallization: This is often the most challenging step. High-purity compound is dissolved in a suitable solvent or solvent system, and single crystals are grown via slow evaporation, vapor diffusion, or cooling of a saturated solution. A suitable crystal should be >0.1 mm in all dimensions.[3]
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded on a detector.
-
Structure Solution & Refinement: The diffraction data is used to compute an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Proper Disposal of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-performance chemical reagents but also the critical knowledge to handle them safely from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine (CAS No. 306935-01-3). Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
Section I: Pre-Disposal Safety Briefing & Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is non-negotiable. This compound is a potent chemical that demands respect. Its toxicological properties have not been fully investigated, necessitating a cautious approach where it is treated as hazardous until proven otherwise[1].
The primary hazards are associated with its severe corrosive and irritant properties.[1][2][3] The structural combination of an isoxazole ring and an aromatic amine moiety informs its classification.[4][5] Based on available Safety Data Sheets (SDS), this compound must be handled as a hazardous substance due to the following classifications:
| Hazard Classification | GHS Code | Description | Authoritative Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [1][3][6] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [1][2] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |
Furthermore, thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO)[1][6]. While some data suggests environmental hazard criteria are not met, it is designated with a German water hazard class (WGK) of 3, indicating it is highly hazardous to water and should not be released into the environment.[1][2]
Section II: Personal Protective Equipment (PPE) Mandate
Given the corrosive nature of this compound, a stringent PPE protocol is mandatory for all personnel involved in the handling and disposal process. Never handle this chemical without the following minimum protection:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles combined with a full-face shield. | Protects against splashes that can cause irreversible eye damage (H318)[1][7]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct contact with skin, which can cause severe chemical burns (H314)[4][6]. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron. | Protects against incidental contact and spills[8]. |
| Respiratory Protection | Use only within a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation (H335)[1][6]. |
All handling and preparation for disposal must occur in a well-ventilated area, preferably within a chemical fume hood[6][8]. An emergency eyewash station and safety shower must be immediately accessible[6].
Section III: Disposal Decision & Workflow
The following diagram outlines the critical decision-making and operational workflow for the safe disposal of this compound.
Caption: Workflow for the safe classification, handling, and disposal of this compound.
Section IV: Step-by-Step Disposal Protocol
1. Waste Classification: Pursuant to the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA), any chemical waste generator must determine if their waste is hazardous.[6][9] Due to its classification as Skin Corrosive Category 1B (H314), this compound must be classified as a hazardous waste.[1][6] Consult Title 40 of the Code of Federal Regulations (CFR), Part 261 for detailed identification criteria.[10][11]
2. Segregation and Containment:
-
Do not mix this compound with other chemical waste unless explicitly instructed by a qualified chemist or your institution's Environmental Health & Safety (EH&S) department. It is incompatible with strong oxidizing agents, acids, and bases.[6][12]
-
Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated paper towels), in a dedicated, compatible, and sealable waste container.[13] The container must be in good condition, free of leaks, and have a tightly fitting lid.
3. Labeling:
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must clearly state the full chemical name: "this compound".
-
Indicate the specific hazards (e.g., "Corrosive," "Toxic").
4. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage location must be a cool, dry, and well-ventilated place, such as a corrosives cabinet.[1][14]
-
Ensure the storage area is secure and away from incompatible materials. Adhere to all federal and state regulations regarding waste accumulation time limits.[9]
5. Final Disposal:
-
This chemical waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][15]
-
Contact your institution's EH&S department to arrange for pickup by a certified hazardous waste contractor.
-
For off-site transportation, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal ("cradle-to-grave").[9][16]
-
The recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[17][18] Do not attempt to dispose of this chemical via landfill or sewer.
Section V: Spill & Emergency Procedures
In the event of an accidental spill or exposure:
-
Spill: Evacuate personnel from the immediate area.[1] Wearing full PPE, cover the spill with an inert, dry absorbent material. Sweep up the material, place it in a designated hazardous waste container, and dispose of it following the protocol above.[1][13] Avoid creating dust.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
References
- 1. fishersci.se [fishersci.se]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gz-supplies.com [gz-supplies.com]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
